DBG-3A Dihexyl Mesylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C42H59N7O11S |
|---|---|
Molecular Weight |
870.0 g/mol |
IUPAC Name |
ethyl 3-[[3-(hexoxycarbonylamino)-4-[[2-[4-(N-hexoxycarbonylcarbamimidoyl)anilino]acetyl]-methylamino]benzoyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid |
InChI |
InChI=1S/C41H55N7O8.CH4O3S/c1-5-8-10-14-26-55-40(52)45-33-28-31(39(51)48(25-23-37(50)54-7-3)35-16-12-13-24-43-35)19-22-34(33)47(4)36(49)29-44-32-20-17-30(18-21-32)38(42)46-41(53)56-27-15-11-9-6-2;1-5(2,3)4/h12-13,16-22,24,28,44H,5-11,14-15,23,25-27,29H2,1-4H3,(H,45,52)(H2,42,46,53);1H3,(H,2,3,4) |
InChI Key |
UFDLHQLRFMSLEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)NC1=C(C=CC(=C1)C(=O)N(CCC(=O)OCC)C2=CC=CC=N2)N(C)C(=O)CNC3=CC=C(C=C3)C(=N)NC(=O)OCCCCCC.CS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
DBG-3A Dihexyl Mesylate: A Technical Overview of a Dabigatran-Related Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
DBG-3A Dihexyl Mesylate is recognized as a process-related impurity and metabolite of Dabigatran Etexilate, a potent, direct thrombin inhibitor used as an anticoagulant. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its chemical identity, and its significance as a reference standard in the pharmaceutical quality control of Dabigatran. Due to a lack of publicly available research, this document will also contextualize its potential biological relevance by detailing the mechanism of action of the parent compound, Dabigatran.
Chemical Identity and Properties
This compound is chemically known as Ethyl (Z)-3-(3-(((hexyloxy)carbonyl)amino)-4-(2-((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate methanesulfonate.[1] It is a complex organic molecule structurally related to Dabigatran.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C41H55N7O8・CH4O3S | [2] |
| Molecular Weight | 869.04 g/mol | [2] |
| Synonyms | (Z)-Ethyl 3-(3-(((Hexyloxy)carbonyl)amino)-4-(2-((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate methanesulfonate | [1] |
| Appearance | Solid | N/A |
| Solubility | N/A | N/A |
Role as a Pharmaceutical Reference Standard
The primary role of this compound in the pharmaceutical industry is as a reference standard for the analytical testing of Dabigatran Etexilate. Regulatory agencies require rigorous testing of active pharmaceutical ingredients (APIs) to identify and quantify impurities. The presence of impurities can affect the safety and efficacy of the final drug product.
Experimental Workflow: Impurity Profiling of Dabigatran
The following diagram illustrates a typical workflow for using a reference standard like this compound in the quality control of Dabigatran.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Detection:
A common method for detecting and quantifying impurities like this compound in Dabigatran is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Stationary Phase: A C18 column is typically used.
-
Detection: UV detection at a specific wavelength (e.g., 225 nm or 315 nm).
-
Procedure:
-
A solution of the Dabigatran API is prepared.
-
A reference standard solution of this compound of a known concentration is prepared.
-
Both solutions are injected into the HPLC system.
-
The retention time and peak area of this compound in the API sample are compared to the reference standard.
-
The concentration of the impurity in the API is calculated based on the peak area ratio.
-
Biological Activity and Mechanism of Action: An Extrapolation from Dabigatran
There is currently no publicly available data on the specific biological activity, mechanism of action, or signaling pathways of this compound. As a structurally related compound to Dabigatran, its potential biological effects are likely to be understood in the context of the parent drug's pharmacology.
Dabigatran is a direct thrombin inhibitor. Thrombin (Factor IIa) is a serine protease that plays a crucial role in the coagulation cascade by converting fibrinogen to fibrin, which forms the mesh of a blood clot.
Signaling Pathway: The Coagulation Cascade and the Role of Thrombin
The following diagram illustrates the central role of thrombin in the coagulation cascade, which is the target of Dabigatran.
References
An In-Depth Technical Guide to DBG-3A Dihexyl Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
DBG-3A Dihexyl Mesylate is recognized as a process-related impurity and potential degradant of Dabigatran Etexilate, a potent oral direct thrombin inhibitor. As an impurity, its characterization and control are critical for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the chemical structure, analytical methodologies for detection and quantification, and a discussion on the current understanding of its biological relevance. Due to the proprietary nature of drug development, detailed synthesis protocols and specific biological activity data for this impurity are not extensively available in the public domain. This document consolidates the available scientific information and presents it in a structured format to aid researchers and professionals in the pharmaceutical field.
Chemical Structure and Properties
This compound is the common name for (Z)-ethyl 3-(3-(((hexyloxy)carbonyl)amino)-4-(2-((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate methanesulfonate. Its chemical structure is characterized by the addition of two hexyl groups, distinguishing it from the parent molecule, Dabigatran Etexilate.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | (Z)-ethyl 3-(3-(((hexyloxy)carbonyl)amino)-4-(2-((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate methanesulfonate | [Chemical Supplier Data] |
| Molecular Formula | C₄₁H₅₅N₇O₈ · CH₄O₃S | [Chemical Supplier Data] |
| Molecular Weight | 773.93 g/mol (base) + 96.10 g/mol (methanesulfonic acid) = 870.03 g/mol | [Chemical Supplier Data] |
| Appearance | White to off-white solid | [General Chemical Information] |
| SMILES | CCCCCCOC(=O)NC1=C(C=C(C=C1)C(=O)N(CCC(=O)OCC)C2=CC=CC=N2)N(C)C(=O)CN(C3=CC=C(C=C3)C(=N/C(=O)OCCCCCC)\N) | [PubChem] |
| InChI | InChI=1S/C41H55N7O8.CH4O3S/c1-5-8-10-14-26-55-40(52)45-33-28-31(39(51)48(25-23-37(50)54-7-3)35-16-12-13-24-43-35)19-22-34(33)47(4)36(49)29-44-32-20-17-30(18-21-32)38(42)46-41(53)56-27-15-11-9-6-2;1-5(2,3)4/h12-13,16-22,24,28,44H,5-11,14-15,23,25-27,29H2,1-4H3,(H,45,52)(H2,42,46,53);1H3,(H,2,3,4) | [PubChem] |
Synthesis
A specific, detailed synthesis protocol for this compound is not publicly available in peer-reviewed literature. As a process-related impurity, it is likely formed during the synthesis of Dabigatran Etexilate, potentially through side reactions involving intermediates and reagents. The synthesis of Dabigatran Etexilate itself is a multi-step process. The formation of this compound could hypothetically occur during the final steps of the synthesis where the hexyloxycarbonyl groups are introduced.
For research purposes, the synthesis of this compound as an analytical standard would likely involve a controlled reaction of a suitable Dabigatran intermediate with a hexylating agent, followed by purification and salt formation with methanesulfonic acid.
Analytical Methodologies
The detection and quantification of this compound as an impurity in Dabigatran Etexilate are primarily achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (RP-UPLC). These methods are crucial for quality control in the pharmaceutical manufacturing process.
Experimental Protocols
3.1.1. RP-HPLC Method for the Determination of Dabigatran Etexilate and its Impurities
-
Objective: To separate and quantify this compound and other related impurities from the active pharmaceutical ingredient (API), Dabigatran Etexilate.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: A buffer solution, such as phosphate buffer, with an adjusted pH.
-
Mobile Phase B: An organic solvent, typically acetonitrile or methanol.
-
Gradient Elution: A time-programmed gradient elution is employed to achieve optimal separation of the API and its impurities. The gradient typically starts with a lower concentration of Mobile Phase B, which is gradually increased over the run time.
-
Flow Rate: A typical flow rate is in the range of 1.0 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
-
Detection: UV detection at a specific wavelength, often around 225 nm or 315 nm, where Dabigatran and its impurities exhibit significant absorbance.
-
-
Sample Preparation: A known concentration of the Dabigatran Etexilate drug substance or product is dissolved in a suitable diluent (e.g., a mixture of acetonitrile and water) and injected into the HPLC system.
-
Quantification: The amount of this compound is determined by comparing its peak area to that of a qualified reference standard of known concentration.
3.1.2. RP-UPLC Method for Enhanced Separation
-
Objective: To achieve faster analysis times and improved resolution compared to conventional HPLC.
-
Instrumentation: A UPLC system capable of handling high backpressures, equipped with a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: A sub-2 µm particle size C18 or similar reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: Similar to the HPLC method, using a buffered aqueous phase and an organic modifier.
-
Gradient Elution: A steeper and faster gradient can be used due to the higher efficiency of the UPLC column.
-
Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.
-
Column Temperature: Controlled, for instance, at 40°C.
-
Detection: PDA detection allows for the simultaneous monitoring of multiple wavelengths and spectral analysis to confirm peak identity and purity.
-
-
Sample Preparation and Quantification: Similar to the HPLC method.
Data Presentation
Table 2: Summary of Analytical Methods for this compound Detection
| Parameter | RP-HPLC Method | RP-UPLC Method |
| Column Type | C18, 5 µm | C18, < 2 µm |
| Column Dimensions | 4.6 mm x 250 mm | 2.1 mm x 100 mm |
| Mobile Phase A | Phosphate Buffer | Phosphate or Formate Buffer |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient | Gradient |
| Flow Rate | 1.0 - 1.5 mL/min | 0.3 - 0.6 mL/min |
| Detection Wavelength | ~225 nm or ~315 nm | ~225 nm or ~315 nm (PDA) |
| Column Temperature | ~30°C | ~40°C |
| Typical Run Time | 30 - 60 min | 10 - 20 min |
Biological Activity and Signaling Pathways
There is no specific information available in the public domain regarding the mechanism of action, pharmacological effects, or associated signaling pathways of this compound. As an impurity, its biological activity has likely been assessed as part of the overall safety qualification of the Dabigatran Etexilate drug product, as required by regulatory agencies. Such studies are typically proprietary and not publicly disclosed.
The primary pharmacological activity of the parent drug, Dabigatran, is the direct inhibition of thrombin (Factor IIa), a key enzyme in the coagulation cascade. This inhibition prevents the conversion of fibrinogen to fibrin, thereby blocking the formation of blood clots. It is plausible that structurally related impurities might exhibit some level of thrombin inhibitory activity, or potentially other off-target effects. However, without experimental data, any discussion on the biological effects of this compound remains speculative.
Visualizations
Experimental Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the analysis of impurities in a pharmaceutical sample using liquid chromatography.
Caption: A generalized workflow for the analysis of pharmaceutical impurities.
Logical Relationship of this compound to Dabigatran
This diagram illustrates the relationship between the active pharmaceutical ingredient, Dabigatran Etexilate, and the impurity, this compound.
DBG-3A Dihexyl Mesylate physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
DBG-3A Dihexyl Mesylate is recognized as a process-related impurity and potential metabolite of Dabigatran Etexilate, a potent, non-peptide, reversible, and competitive direct thrombin inhibitor. The presence of such impurities is a critical consideration in the pharmaceutical development of Dabigatran Etexilate, necessitating a thorough understanding of their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical properties, proposed synthesis, and analytical characterization. Furthermore, it contextualizes the relevance of this impurity by detailing the mechanism of action of the parent compound, Dabigatran.
Introduction
Dabigatran Etexilate is an oral anticoagulant that plays a crucial role in the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation. As with any active pharmaceutical ingredient (API), the control of impurities is a mandate from regulatory bodies to ensure the safety and efficacy of the final drug product. This compound has been identified as one such impurity. This document serves as a technical resource for professionals engaged in the research and development of Dabigatran Etexilate and related compounds.
Physical and Chemical Properties
Limited experimental data is publicly available for the specific physical properties of this compound. The following tables summarize the known chemical identifiers and computed physical properties.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Systematic Name | (Z)-Ethyl 3-(3-(((Hexyloxy)carbonyl)amino)-4-(2-((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate methanesulfonate[1] |
| CAS Number | 1643392-59-9[1] |
| Molecular Formula | C41H55N7O8・(CH4O3S)[1] |
| Molecular Weight | 869.39 g/mol [1] |
| SMILES | CCCCCCOC(=O)/N=C(\N)c1ccc(NCC(=O)N(C)c2ccc(C(=O)N(CCC(=O)OCC)c3ccccn3)cc2NC(=O)OCCCCCC)cc1.CS(=O)(=O)O[1] |
| InChI Key | UFDLHQLRFMSLEM-UHFFFAOYSA-N[1] |
Table 2: Computed Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Weight | 870.0 g/mol [2] |
| Exact Mass | 869.39932690 Da[2] |
| Topological Polar Surface Area | 255 Ų[2] |
| Heavy Atom Count | 60[2] |
| Formal Charge | 0 |
| Complexity | 1320[2] |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 1 |
| Covalently-Bonded Unit Count | 2 |
| Compound Is Canonicalized | Yes |
Experimental Protocols
Proposed Synthesis of this compound
Materials:
-
Ethyl 3-((2-(((4-amidinophenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxamido)-N-(pyridin-2-yl)propanoate (Dabigatran amidine intermediate)
-
n-Hexyl chloroformate
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Organic base (e.g., Triethylamine, Diisopropylethylamine)
-
Methanesulfonic acid
-
Appropriate workup and purification reagents (e.g., water, brine, drying agent, silica gel for chromatography)
Procedure:
-
Dissolve the Dabigatran amidine intermediate in the anhydrous aprotic solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the organic base to the reaction mixture and stir.
-
Cool the mixture to 0°C.
-
Slowly add a solution of n-hexyl chloroformate in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the free base of DBG-3A Dihexyl.
-
Dissolve the purified free base in a suitable solvent (e.g., acetone or ethyl acetate).
-
Add one equivalent of methanesulfonic acid dropwise with stirring.
-
The mesylate salt should precipitate out of the solution. If not, the solution can be concentrated and/or cooled to induce precipitation.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
Analytical Characterization
The primary methods for the detection and quantification of this compound as an impurity in Dabigatran Etexilate are based on liquid chromatography coupled with mass spectrometry (LC-MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer).
Chromatographic Conditions (General Example):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Dependent on the column dimensions and particle size.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.
-
Detection: UV detection at a wavelength where Dabigatran and its impurities absorb (e.g., 225 nm or 310 nm), followed by mass spectrometric detection.
Mass Spectrometry Conditions (General Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for these compounds.
-
Analysis Mode: For quantification, Multiple Reaction Monitoring (MRM) would be employed on a triple quadrupole mass spectrometer. For identification and structural elucidation, full scan and product ion scan modes on a high-resolution mass spectrometer would be used.
-
Precursor and Product Ions: These would need to be determined specifically for this compound by direct infusion or analysis of a reference standard.
Biological Context: Mechanism of Action of Dabigatran
As an impurity, this compound is not expected to possess the primary therapeutic activity of its parent drug. The relevant biological pathway is the coagulation cascade, which is inhibited by Dabigatran. Dabigatran is a direct thrombin inhibitor. Thrombin (Factor IIa) is a serine protease that plays a central role in hemostasis by converting soluble fibrinogen into insoluble fibrin strands, which form the mesh of a blood clot. Dabigatran binds to the active site of thrombin, preventing this conversion and thereby inhibiting clot formation.
Figure 1. Simplified signaling pathway of Dabigatran's anticoagulant effect.
The diagram above illustrates the central role of thrombin in converting fibrinogen to fibrin, leading to clot formation. Dabigatran directly inhibits thrombin, thereby blocking this critical step in the coagulation cascade.
Conclusion
This compound is a relevant impurity in the manufacturing of Dabigatran Etexilate. While specific experimental physical data for this compound is scarce, its chemical identity is well-established. This guide provides a framework for its synthesis and analytical characterization based on the available literature for the parent drug and its related substances. Understanding the properties and potential impact of such impurities is paramount for ensuring the quality, safety, and efficacy of Dabigatran Etexilate for patient use. Further research into the specific physicochemical and toxicological properties of this compound is warranted.
References
DBG-3A Dihexyl Mesylate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DBG-3A Dihexyl Mesylate, an impurity associated with the direct thrombin inhibitor, Dabigatran. This document outlines its chemical properties, analytical methodologies for its detection and quantification, and the broader pharmacological context of its parent compound.
Core Molecular Data
This compound is recognized as an impurity of Dabigatran, an antithrombotic agent.[1] Its fundamental molecular attributes are summarized below.
| Property | Value | Source |
| Molecular Formula | C41H55N7O8 • (CH4O3S) | [1] |
| Molecular Weight | 870.03 g/mol | LGC Standards[2] |
| Alternate Molecular Weight | 869.39933 g/mol | CymitQuimica[1] |
| Alternate Molecular Formula | C42H59N7O11S | PubChem[3] |
| Synonyms | (Z)-Ethyl 3-(3-(((Hexyloxy)carbonyl)amino)-4-(2-((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate methanesulfonate | [1] |
Analytical Experimental Protocols
The detection and quantification of this compound, as an impurity of Dabigatran, are critical for quality control in pharmaceutical manufacturing. The following protocols are based on established methods for the analysis of Dabigatran and its impurities.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is designed for the separation and quantification of potential impurities in Dabigatran Mesylate, from starting materials to the final active pharmaceutical ingredient (API).
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : Poroshell 120, EC C-18, 150 mm × 4.6 mm, 2.7 µm.[4]
-
Mobile Phase :
-
Buffer : 2.04 g of Potassium dihydrogen phosphate in 1500 mL of water, with the addition of 1.5 ml of Triethylamine (TEA) and 1 ml of Phosphoric acid.[4]
-
Gradient Program : A gradient program utilizing the prepared buffer and acetonitrile is employed for optimal separation.
-
-
Diluent : A mixture of water and acetonitrile in a 20:80 v/v ratio.[4]
-
Flow Rate : 0.7 mL/min.[4]
-
Column Temperature : 40 °C.[4]
-
Detection Wavelength : 230 nm.[4]
-
Run Time : Approximately 40 minutes to ensure separation of all relevant impurities.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Sensitive Detection
For highly sensitive and specific quantification, particularly for trace-level impurities, an LC-MS method is recommended.
-
Instrumentation : An LC system coupled to a triple quadrupole mass spectrometer (LC/TQ).
-
Column : Shimadzu Shim-pack XR-ODS II (100 x 3.0 mm, 2.2µm particle size).[5]
-
Mobile Phase :
-
Flow Rate : 0.3 mL/min.[5]
-
Column Temperature : 30°C.[5]
-
Ionization Mode : Positive electrospray ionization (ESI+).[5]
-
Detection : UV detection at 225 nm and characterization by ESI-MS.[5]
Pharmacological Context: The Coagulation Cascade
This compound is an impurity of Dabigatran, a potent, competitive, and reversible direct thrombin inhibitor.[6][7][8] Thrombin is a critical serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the mesh of a blood clot.[7][8] By inhibiting thrombin, Dabigatran prevents thrombus development.[7] This inhibition applies to both free and clot-bound thrombin.[7]
The diagram below illustrates the analytical workflow for the identification and quantification of impurities in Dabigatran, such as this compound.
Caption: Analytical workflow for the analysis of Dabigatran impurities.
The diagram below illustrates the simplified signaling pathway of Dabigatran's anticoagulant action.
Caption: Simplified mechanism of action of Dabigatran.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C42H59N7O11S | CID 161074939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. actascientific.com [actascientific.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Dabigatran Etexilate Mesylate? [synapse.patsnap.com]
Synthesis of DBG-3A Dihexyl Mesylate Reference Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of a plausible synthetic route for the preparation of the DBG-3A dihexyl mesylate reference standard. DBG-3A is a known impurity of the direct thrombin inhibitor, Dabigatran Etexilate. The synthesis of this reference standard is crucial for the accurate identification and quantification of this impurity in pharmaceutical formulations, ensuring the safety and efficacy of the final drug product. This document outlines a multi-step synthetic pathway, provides detailed experimental protocols for key transformations, and includes structured data tables and process diagrams to facilitate understanding and reproduction in a laboratory setting.
Introduction
This compound is chemically designated as Ethyl (Z)-3-(3-(((hexyloxy)carbonyl)amino)-4-(2-((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate methanesulfonate[1]. It is a significant process-related impurity of Dabigatran Etexilate, an oral anticoagulant. The presence of two hexyloxycarbonyl groups distinguishes it from the active pharmaceutical ingredient. The synthesis of high-purity this compound is essential for its use as a reference standard in analytical method development, validation, and routine quality control of Dabigatran Etexilate drug substance and product.
Proposed Synthetic Pathway
The synthesis of this compound can be logically divided into two main stages: the assembly of the core molecular structure, which is a derivative of a key intermediate in the synthesis of Dabigatran, and the subsequent formation of the methanesulfonate salt. The proposed pathway leverages established synthetic methodologies for Dabigatran and its analogues.
The overall synthetic workflow is depicted in the following diagram:
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound. These protocols are based on established literature for the synthesis of Dabigatran Etexilate and its impurities.
Synthesis of the DBG-3A Free Base
The formation of the DBG-3A free base is proposed to occur via the di-acylation of the amidine intermediate of Dabigatran with n-hexyl chloroformate. This reaction likely proceeds as a side reaction during the synthesis of Dabigatran Etexilate or can be performed as a dedicated synthetic step.
Reaction Scheme:
Materials and Reagents:
| Reagent | Purity | Supplier |
| Dabigatran Amidine Intermediate | >98% | Synthesized in-house |
| n-Hexyl Chloroformate | >97% | Commercial |
| Potassium Carbonate (K₂CO₃) | >99% | Commercial |
| Tetrahydrofuran (THF), anhydrous | >99% | Commercial |
| Deionized Water | - | - |
| Dichloromethane (DCM) | >99% | Commercial |
| Sodium Sulfate (Na₂SO₄), anhydrous | >99% | Commercial |
Procedure:
-
To a stirred solution of the Dabigatran amidine intermediate (1.0 equivalent) in a mixture of tetrahydrofuran and water (e.g., 2:1 v/v) at room temperature, add potassium carbonate (3.0 equivalents).
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add n-hexyl chloroformate (2.2 equivalents) dropwise to the suspension, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude DBG-3A free base.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure DBG-3A free base.
Formation of this compound Salt
The final step involves the formation of the methanesulfonate salt to yield the reference standard.
Reaction Scheme:
Materials and Reagents:
| Reagent | Purity | Supplier |
| DBG-3A Free Base | >99% | Synthesized |
| Methanesulfonic Acid | >99% | Commercial |
| Acetone, anhydrous | >99% | Commercial |
Procedure:
-
Dissolve the purified DBG-3A free base (1.0 equivalent) in anhydrous acetone at room temperature.
-
In a separate flask, prepare a solution of methanesulfonic acid (1.0 equivalent) in anhydrous acetone.
-
Slowly add the methanesulfonic acid solution to the solution of the free base with stirring.
-
A precipitate should form upon addition. Continue stirring for 1-2 hours at room temperature to ensure complete salt formation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold acetone.
-
Dry the product under vacuum at a temperature not exceeding 40 °C to a constant weight to yield this compound.
Data Presentation
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Chemical Name | Ethyl (Z)-3-(3-(((hexyloxy)carbonyl)amino)-4-(2-((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate methanesulfonate | [1] |
| Molecular Formula | C₄₁H₅₅N₇O₈ · CH₄O₃S | |
| Molecular Weight | 773.9 g/mol (free base) + 96.1 g/mol (methanesulfonic acid) = 869.0 g/mol | |
| CAS Number | Not available | [1] |
| Appearance | Expected to be an off-white to pale yellow solid | - |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. | - |
Conclusion
This technical guide outlines a feasible and detailed synthetic approach for the preparation of the this compound reference standard. The proposed synthesis is based on established chemical principles and reactions reported in the context of Dabigatran Etexilate synthesis. The provided protocols for the synthesis of the free base and its subsequent conversion to the mesylate salt, along with the illustrative diagrams and data tables, offer a comprehensive resource for researchers and scientists in the field of pharmaceutical analysis and drug development. The availability of a well-characterized reference standard for DBG-3A is paramount for ensuring the quality and safety of Dabigatran Etexilate formulations.
References
Unveiling DBG-3A Dihexyl Mesylate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of DBG-3A Dihexyl Mesylate, a known impurity of the direct thrombin inhibitor, Dabigatran etexilate. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical identity, analytical methodologies for its detection, and the pharmacological context of its parent compound.
Chemical Identity
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 1643392-59-9[1][2] |
| Synonyms | (Z)-Ethyl 3-(3-(((Hexyloxy)carbonyl)amino)-4-(2-((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate methanesulfonate[1] |
| Molecular Formula | C41H55N7O8•(CH4O3S)[1] |
| Molecular Weight | 869.4 g/mol [1] |
Pharmacological Context: The Role of Dabigatran
This compound is an impurity associated with Dabigatran etexilate, a potent, reversible, and competitive direct thrombin inhibitor.[3] Thrombin (Factor IIa) is a critical serine protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot. By directly binding to the active site of both free and clot-bound thrombin, Dabigatran effectively blocks this conversion, thereby preventing thrombus formation.[3] This targeted mechanism of action provides a predictable anticoagulant effect.
Signaling Pathway of Dabigatran's Anticoagulant Action
The following diagram illustrates the central role of thrombin in the coagulation cascade and the inhibitory action of Dabigatran.
References
DBG-3A Dihexyl Mesylate: An Analytical Overview of a Dabigatran Impurity
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current scientific understanding of DBG-3A Dihexyl Mesylate. Extensive searches for data pertaining to the biological activity of this compound have yielded no specific results. The available body of scientific literature primarily identifies this compound as an impurity associated with the direct thrombin inhibitor, Dabigatran.[1] Consequently, this document summarizes the existing chemical and analytical information for this compound and clarifies its relationship to the parent drug, Dabigatran.
Chemical and Physical Properties
A summary of the key chemical identifiers and properties for this compound is provided below.
| Property | Value |
| Chemical Name | (Z)-Ethyl 3-(3-(((hexyloxy)carbonyl)amino)-4-(2-((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate methanesulfonate[2] |
| Molecular Formula | C41H55N7O8 • CH4O3S[1][3] |
| Molecular Weight | 869.39933 g/mol [1] |
| Synonyms | This compound, SCHEMBL17353958, CS-0165821[2] |
Relationship to Dabigatran
This compound is documented as an impurity of Dabigatran, a potent, orally active direct thrombin inhibitor used clinically as an anticoagulant.[1] The presence of impurities such as this compound in active pharmaceutical ingredients (APIs) like Dabigatran is a critical consideration for drug safety and efficacy. Regulatory agencies require rigorous control and characterization of such impurities. The diagram below illustrates the relationship between the parent drug and this specific impurity.
Experimental Protocols
The scientific literature focuses on the analytical methods for the detection and quantification of Dabigatran and its impurities. Detailed experimental protocols for assessing the biological activity of this compound are not available due to the absence of research in this area. However, methods for the separation and characterization of this impurity from the parent compound have been developed.
Representative Analytical Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
While specific protocols for this compound are not detailed in the initial search results, the general approach for impurity profiling of Dabigatran involves RP-HPLC. A generalized workflow for such an analysis is presented below.
Conclusion
References
DBG-3A Dihexyl Mesylate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available information and general best practices for the handling of research chemicals. No specific Safety Data Sheet (SDS) for DBG-3A Dihexyl Mesylate was found in the public domain. Users should exercise caution and follow all institutional and regulatory guidelines for handling chemicals of unknown toxicity.
Introduction
This compound is identified as an impurity of the anticoagulant medication Dabigatran.[1] As a research and reference standard, it is primarily used in analytical method development, validation, and quality control applications within the pharmaceutical industry.[2] This guide provides a consolidated overview of its known properties and outlines recommended safety and handling procedures based on general laboratory best practices.
Physicochemical Properties
Limited quantitative data is available for this compound. The following table summarizes the computed and reported properties from available sources.
| Property | Value | Source |
| Chemical Name | Ethyl (Z)-3-(3-(((hexyloxy)carbonyl)amino)-4-(2-((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate methanesulfonate | [2][3] |
| Molecular Formula | C41H55N7O8 : CH4O3S | [2][4] |
| Molecular Weight | 870.0 g/mol (Computed) | [5] |
| Monoisotopic Mass | 869.39932690 Da (Computed) | [5] |
Safety and Handling Precautions
Due to the absence of a specific Safety Data Sheet (SDS), this compound should be handled with the universal precautions applied to chemicals of unknown toxicity. The following guidelines are based on general best practices for laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn at all times:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and appropriate protective clothing.
-
Respiratory Protection: In cases where aerosols or dust may be generated, a respirator may be necessary.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
General Handling Procedures
-
Read and understand all available safety information before handling.[2]
-
Avoid contact with skin, eyes, and clothing.
-
Do not inhale dust, fumes, or vapors.
-
Prevent spills and splashes.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials.
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This material and its container must be disposed of as hazardous waste.
Experimental Protocols
No specific experimental protocols for the use or handling of this compound were found in the public domain. Researchers should develop their own protocols in accordance with established laboratory procedures and safety guidelines.
Logical Workflow for Safe Handling
The following diagram illustrates a general workflow for the safe handling of a research chemical like this compound, from acquisition to disposal.
Caption: General workflow for safe chemical handling.
References
Methodological & Application
Application Note: A Robust RP-HPLC Method for the Separation of Dabigatran and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the effective separation and quantification of Dabigatran etexilate and its potential impurities. The described method is crucial for quality control in bulk drug manufacturing and formulation development. The protocol has been developed based on a comprehensive review of established analytical procedures and provides a clear, reproducible methodology for researchers. This document includes detailed experimental protocols, system suitability criteria, and data presented in a clear tabular format for ease of interpretation.
Introduction
Dabigatran etexilate, a prodrug of the direct thrombin inhibitor Dabigatran, is a widely used oral anticoagulant. During its synthesis and storage, various impurities can arise, which may affect the drug's efficacy and safety. Therefore, a reliable analytical method to separate and quantify these impurities is essential. This application note describes a gradient RP-HPLC method capable of resolving Dabigatran from its known process-related impurities and degradation products. The method is designed to be stability-indicating, as demonstrated through forced degradation studies, ensuring that all potential degradants can be separated from the main active pharmaceutical ingredient (API).[1][2][3][4]
Experimental Protocol
This section provides a detailed methodology for the RP-HPLC analysis of Dabigatran and its impurities.
Materials and Reagents
-
Dabigatran Etexilate Mesylate reference standard and impurity standards were procured from reputable pharmaceutical reference standard suppliers.
-
Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade) were obtained from a certified chemical supplier.[5]
-
Ammonium formate, Potassium dihydrogen phosphate, and Triethylamine (AR Grade) were used for buffer preparation.[3][6]
-
Ortho-phosphoric acid was used for pH adjustment.[5]
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below. These conditions have been synthesized from multiple validated methods to provide a robust starting point for analysis.[2][3][4][5][6]
| Parameter | Recommended Conditions |
| HPLC System | Quaternary Gradient HPLC with PDA or UV Detector |
| Column | Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm) or equivalent C18/C8 column[2][3] |
| Mobile Phase A | 20 mM Ammonium formate buffer (pH adjusted to 5.0 with formic acid)[2] or 0.02M Potassium dihydrogen phosphate buffer with 1.5 ml of Triethylamine and 1 ml of Phosphoric acid per 1500 ml of water.[3][6] |
| Mobile Phase B | Acetonitrile[2][3] |
| Gradient Program | Time (min) / %B: 0/30, 10/55, 15/60, 15.1/30, 20/30[2] |
| Flow Rate | 1.2 mL/min[2] |
| Column Temperature | 35 °C[2] |
| Detection Wavelength | 225 nm or 230 nm[5][6] |
| Injection Volume | 10 µL |
| Diluent | Water and Acetonitrile in a 70:30 (v/v) ratio[2] |
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve Dabigatran Etexilate Mesylate reference standard in the diluent to obtain a concentration of 500 µg/mL.[2]
-
Impurity Stock Solution: Prepare a stock solution of known impurities by dissolving them in the diluent to achieve a final concentration of approximately 100 µg/mL for each impurity.[2]
-
System Suitability Solution: Spike the Dabigatran standard solution with the impurity stock solution to obtain a final concentration where impurities are at their specified reporting limit (e.g., 0.15%).
-
Sample Solution: For bulk drug analysis, accurately weigh and dissolve the Dabigatran Etexilate Mesylate sample in the diluent to obtain a final concentration of 500 µg/mL. For capsule dosage forms, the contents of the capsules should be dissolved in the diluent, sonicated, and filtered through a 0.45 µm nylon filter to achieve the same final concentration.[1]
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The following parameters should be monitored using the system suitability solution.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 for the Dabigatran peak[1][3] |
| Theoretical Plates (N) | > 2000 for the Dabigatran peak |
| Resolution (Rs) | ≥ 2.0 between Dabigatran and the nearest eluting impurity peak[1][2][3] |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for six replicate injections of the standard solution |
Data Presentation
The following table summarizes the expected retention times (RT), relative retention times (RRT), and resolution for Dabigatran and its key impurities based on the described method. These values are indicative and may vary slightly depending on the specific column and system used.
| Compound | Retention Time (RT) (min) | Relative Retention Time (RRT) | Resolution (Rs) |
| Impurity A | ~4.8 | ~0.17 | - |
| Impurity C | ~6.5 | ~0.28 | > 2.0 |
| Impurity B | ~7.2 | ~0.31 | > 2.0 |
| Dabigatran Etexilate | ~23.0 | 1.00 | > 2.0 |
Note: The retention times and RRTs are approximate and should be confirmed during method validation.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the Dabigatran Etexilate sample. The sample should be subjected to stress conditions such as acid hydrolysis (0.1N HCl), base hydrolysis (0.1N NaOH), oxidative degradation (3% H2O2), thermal degradation (60°C), and photolytic degradation.[2][7] The method should be able to resolve the degradation products from the main Dabigatran peak and known impurities.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow of the RP-HPLC method for the analysis of Dabigatran and its impurities.
Caption: Logical workflow for the RP-HPLC analysis of Dabigatran impurities.
Conclusion
The RP-HPLC method described in this application note provides a robust and reliable approach for the separation and quantification of Dabigatran and its impurities. The detailed protocol and system suitability criteria will enable researchers and analytical scientists to implement this method for routine quality control and stability testing of Dabigatran etexilate in both bulk and formulated products. The stability-indicating nature of the method ensures that it is fit for purpose throughout the drug development lifecycle.
References
- 1. Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations - Arabian Journal of Chemistry [arabjchem.org]
- 2. QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form [scirp.org]
- 3. ijbpr.net [ijbpr.net]
- 4. wjpmr.com [wjpmr.com]
- 5. actascientific.com [actascientific.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: UPLC Method for the Determination of DBG-3A Dihexyl Mesylate
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a proposed Ultra-Performance Liquid Chromatography (UPLC) method for the identification and quantification of DBG-3A Dihexyl Mesylate, a potential genotoxic impurity related to the synthesis of Dabigatran Etexilate Mesylate. The described methodology is intended as a starting point for researchers, scientists, and drug development professionals to develop and validate a robust analytical procedure for the monitoring of this impurity in drug substances and intermediates. The method utilizes a reverse-phase UPLC approach, offering high resolution and sensitivity, critical for the trace-level analysis of genotoxic impurities.
Introduction
Dabigatran Etexilate Mesylate is an anticoagulant medication that functions as a direct thrombin inhibitor. During the synthesis of active pharmaceutical ingredients (APIs) like Dabigatran, various process-related impurities can be generated. Some of these impurities may have the potential for genotoxicity, meaning they can damage genetic material. Regulatory bodies worldwide have stringent requirements for the control of such impurities in pharmaceutical products.
This compound has been identified as a potential impurity in the manufacturing process of Dabigatran Etexilate Mesylate. Due to its chemical structure, containing a mesylate group, it is prudent to monitor its presence at trace levels. This application note outlines a proposed UPLC method designed for high sensitivity and selectivity, suitable for the determination of this compound.
Experimental Protocol
Instrumentation and Reagents
-
Instrumentation: A UPLC system equipped with a binary solvent delivery pump, an autosampler, a column oven, and a photodiode array (PDA) detector or a mass spectrometer (MS) is recommended for this analysis. The use of a mass spectrometer is highly advised for unambiguous identification and sensitive quantification.
-
Chemicals and Reagents:
-
This compound reference standard
-
Dabigatran Etexilate Mesylate reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Chromatographic Conditions
The following are proposed starting conditions for the UPLC method. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Proposed Condition |
| UPLC Column | Acquity UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm, or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 - 5 µL |
| PDA Detection Wavelength | 225 nm and 315 nm |
| MS Detection (if used) | Electrospray Ionization (ESI) in positive mode. Monitor for the [M+H]+ ion of this compound. |
| Gradient Elution | See Table 1 |
Table 1: Proposed Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 100 µg/mL.
-
Perform serial dilutions of the stock solution to prepare working standards at concentrations appropriate for constructing a calibration curve (e.g., 0.05, 0.1, 0.5, 1, and 5 µg/mL).
-
-
Sample Solution Preparation (for Dabigatran Etexilate Mesylate API):
-
Accurately weigh approximately 50 mg of the Dabigatran Etexilate Mesylate API into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the same solvent used for the standard solutions. This results in a sample concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
Data Presentation
The following tables are templates for summarizing the quantitative data obtained during method validation.
Table 2: System Suitability Parameters (Template)
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 | |
| Theoretical Plates | > 2000 | |
| %RSD of Peak Area (n=6) | < 5.0% |
Table 3: Method Validation Parameters (Template)
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | |
| Limit of Detection (LOD) | |
| Limit of Quantification (LOQ) | |
| Accuracy (% Recovery) | |
| Precision (% RSD) |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analyte.
Caption: Experimental workflow for the UPLC determination of this compound.
Application Notes and Protocols for the Quantification of Potential Impurities in Dabigatran Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabigatran etexilate mesylate, a prodrug of the direct thrombin inhibitor dabigatran, is a widely prescribed oral anticoagulant. The presence of impurities in the active pharmaceutical ingredient (API) can impact its efficacy and safety.[1][2] Therefore, robust analytical methods for the identification and quantification of potential impurities are crucial for quality control and to meet regulatory requirements.[2][3][4] This document provides detailed application notes and protocols for the quantification of impurities in dabigatran mesylate, based on established analytical techniques.
Potential Impurities in Dabigatran Mesylate
Impurities in dabigatran mesylate can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients.[1][4] Forced degradation studies under various stress conditions such as acid and base hydrolysis, oxidation, thermal stress, and photolysis have been instrumental in identifying potential degradation products.[5][6][7]
Significant degradation of dabigatran has been observed under acidic, basic, and oxidative conditions. Hydrolytic degradation in both acidic and basic media can result in the formation of several degradants, some of which have been isolated and structurally characterized.[8] One critical impurity that has garnered significant attention due to its potential mutagenicity is N-nitroso dabigatran etexilate.[9]
Analytical Methodologies
Several analytical techniques have been developed and validated for the quantification of impurities in dabigatran mesylate, with Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) being the most prominent.[7][9][10][11][12]
RP-HPLC Method for General Impurity Profiling
This method is suitable for the routine quality control of dabigatran etexilate mesylate in bulk drug and pharmaceutical formulations.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Visible or Photodiode Array (PDA) detector.
-
Column: Inertsil ODS 3V (250mm × 4.6mm, 5µm) or equivalent C18 column.[12]
-
Mobile Phase A: 20mM ammonium formate with 0.1% triethylamine (pH adjusted to 5.0 with formic acid).[12]
-
Mobile Phase B: Acetonitrile.[12]
-
Gradient Elution: A gradient program should be optimized to achieve adequate separation of all impurities.
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: Ambient.[10]
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of dabigatran etexilate mesylate standard in a suitable diluent (e.g., acetonitrile:water 50:50 v/v).[13] Further dilute to a working concentration.
-
Test Sample: Accurately weigh and dissolve the dabigatran etexilate mesylate sample in the diluent to achieve a known concentration.[1]
-
-
Injection Volume: 10 µL.
Workflow for RP-HPLC Analysis
Caption: Workflow for RP-HPLC analysis of dabigatran impurities.
UPLC-MS/MS Method for N-Nitroso Dabigatran Etexilate Quantification
This highly sensitive and specific method is designed for the quantification of the N-nitroso dabigatran etexilate impurity at very low levels.[9]
Experimental Protocol:
-
Instrumentation: Agilent 1290 Infinity II LC coupled to an Agilent 6495C triple quadrupole LC/MS.[9]
-
Column: A suitable reversed-phase column for UPLC.
-
Mobile Phase: Optimized for the separation of the N-nitroso impurity from the API.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[11]
-
MRM Transitions: Optimized for the specific detection of N-nitroso dabigatran etexilate.
-
Sample Preparation:
-
Stock Solution: Prepare a stock solution of the N-nitroso dabigatran etexilate impurity standard in methanol (e.g., 1 mg/mL).[9]
-
Working Standards: Prepare a series of working standards by diluting the stock solution with an optimized diluent to a final concentration range of 0.01 to 1 ng/mL.[9] The pH of the diluent may need to be adjusted with ammonium hydroxide.[9]
-
Test Sample: Prepare the dabigatran etexilate mesylate sample in the optimized diluent at a concentration of 5 mg/mL.[9]
-
Workflow for UPLC-MS/MS Analysis
Caption: Workflow for UPLC-MS/MS analysis of N-nitroso impurity.
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of dabigatran and its impurities from various studies.
Table 1: Linearity and Range
| Analyte | Method | Linearity Range | Correlation Coefficient (r²) | Reference |
| Dabigatran Etexilate Mesylate | RP-HPLC | 10 - 50 µg/mL | 0.999 | [6] |
| Dabigatran Etexilate | LC-MS | 200 - 1000 µg/mL | Not specified | [11] |
| Impurities A, B, C | LC-MS | 2 - 10 µg/mL | Not specified | [11] |
| N-Nitroso Dabigatran Etexilate | UPLC-MS/MS | 10 - 1000 pg/mL | 0.9993 | [9] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Method | LOD | LOQ | Reference |
| Dabigatran Etexilate Mesylate | RP-HPLC | 0.509 µg/mL | 1.5435 µg/mL | [6] |
| N-Nitroso Dabigatran Etexilate | UPLC-MS/MS | 6 pg/mL (0.0012 ppm) | 10 pg/mL (0.002 ppm) | [9] |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[10] Dabigatran etexilate mesylate is subjected to stress conditions to induce degradation and identify the resulting impurities.
Protocol for Forced Degradation Studies:
-
Acid Hydrolysis: Reflux the drug substance in 0.1N HCl at 80°C for 5 hours.
-
Base Hydrolysis: Treat the drug substance with 0.04N NaOH at room temperature for 15 minutes.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂.[6]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 7 days. Alternatively, heat a solution of the drug at 60°C for 4 hours.[5]
-
Photolytic Degradation: Expose the drug substance to UV light.[6]
After exposure to the stress conditions, the samples are neutralized (if necessary), diluted, and analyzed using a stability-indicating HPLC method.
Logical Flow of Forced Degradation Studies
Caption: Process flow for forced degradation studies.
Conclusion
The quantification of potential impurities in dabigatran mesylate is a critical aspect of ensuring its quality, safety, and efficacy. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals. The use of robust and validated analytical methods, such as RP-HPLC and UPLC-MS/MS, is essential for the accurate determination of both known and unknown impurities. Furthermore, conducting thorough forced degradation studies is paramount in establishing the stability-indicating properties of the analytical methods and in understanding the degradation pathways of the drug substance. Adherence to these methodologies will support the development and manufacturing of high-quality dabigatran mesylate that meets stringent regulatory standards.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Impurity Standards in Dabigatran Development [aquigenbio.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. scielo.br [scielo.br]
- 6. ijbpas.com [ijbpas.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. agilent.com [agilent.com]
- 10. ijbpr.net [ijbpr.net]
- 11. actascientific.com [actascientific.com]
- 12. scilit.com [scilit.com]
- 13. ajrconline.org [ajrconline.org]
Application Notes and Protocols for DBG-3A Dihexyl Mesylate in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of DBG-3A Dihexyl Mesylate, a known impurity associated with the pharmaceutical compound Dabigatran etexilate. The following sections outline its relevance in pharmaceutical quality control, present its key chemical data, and provide standardized protocols for its analysis.
Introduction
This compound is identified as a process-related impurity or a degradation product of Dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant.[1][2] The monitoring and control of such impurities are critical in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. Regulatory agencies require stringent control of impurities in active pharmaceutical ingredients (APIs). Therefore, the accurate detection and quantification of compounds like this compound are essential for quality assurance and regulatory compliance.
Chemical and Physical Data
A summary of the available quantitative data for this compound is presented below.
| Property | Value |
| Chemical Name | Ethyl (Z)-3-(3-(((hexyloxy)carbonyl)amino)-4-(2-((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate methanesulfonate[1] |
| Molecular Formula | C41H55N7O8 : CH4O3S[1][2] |
| Molecular Weight | 773.9 : 96.1 g/mol [1][2] |
| CAS Number | Not Available[1][2] |
| Catalog Number | ALN-D012055[1] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between the active pharmaceutical ingredient, Dabigatran etexilate, and its impurity, this compound.
Experimental Protocols
The primary application of this compound in a research and quality control setting is as a reference standard for the development and validation of analytical methods to detect and quantify it as an impurity in Dabigatran etexilate. The following is a generalized protocol for the analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), based on methods cited for Dabigatran impurities.[1]
Protocol: Quantification of this compound in Dabigatran Etexilate Samples by RP-HPLC
1. Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of this compound in bulk samples of Dabigatran etexilate.
2. Materials and Reagents:
-
This compound reference standard
-
Dabigatran etexilate bulk drug sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid or Ammonium acetate (or other suitable buffer components)
-
0.45 µm nylon syringe filters
3. Chromatographic Conditions (Example):
-
Instrument: HPLC system with UV detector
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Buffer solution (e.g., 0.1% Formic acid in water)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 15 70 20 70 22 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution (this compound): Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., Methanol or Acetonitrile:Water 50:50 v/v) to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Further dilute the stock solution to a final concentration of 1 µg/mL.
-
Sample Solution (Dabigatran Etexilate): Accurately weigh and dissolve the Dabigatran etexilate bulk sample in the diluent to obtain a final concentration of 1 mg/mL.
-
Spiked Sample Solution (for validation): Spike the Dabigatran etexilate sample solution with a known amount of the this compound standard solution.
5. System Suitability: Inject the working standard solution six times. The relative standard deviation (RSD) for the peak area should be less than 2.0%. The theoretical plates for the this compound peak should be greater than 2000, and the tailing factor should be less than 2.0.
6. Analysis Procedure:
-
Inject the diluent (blank), followed by the working standard solution, and then the sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.
7. Calculation: Calculate the amount of this compound in the sample using the following formula:
% Impurity = (Area_impurity_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
Where:
-
Area_impurity_sample is the peak area of this compound in the sample chromatogram.
-
Area_standard is the average peak area of this compound in the working standard chromatograms.
-
Conc_standard is the concentration of the working standard solution.
-
Conc_sample is the concentration of the sample solution.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of pharmaceutical impurities.
References
Application Note: Protocol for Isolating DBG-3A Dihexyl Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the isolation of DBG-3A Dihexyl Mesylate, a known process-related impurity of the anticoagulant drug Dabigatran Etexilate. The isolation is achieved through preparative High-Performance Liquid Chromatography (HPLC), a robust method for purifying compounds from complex mixtures. This protocol is intended to guide researchers in obtaining a high-purity reference standard of this compound, which is crucial for analytical method development, impurity profiling, and quality control in the manufacturing of Dabigatran Etexilate.
Introduction
Dabigatran Etexilate is a direct thrombin inhibitor used for the prevention of stroke and systemic embolism. During its synthesis and storage, various impurities can form, which must be identified, quantified, and controlled to ensure the safety and efficacy of the drug product. This compound is one such process-related impurity. The availability of a pure reference standard of this impurity is essential for its accurate identification and quantification in routine quality control analysis of Dabigatran Etexilate. This application note outlines a preparative HPLC method for the successful isolation of this compound.
Signaling Pathway: The Coagulation Cascade
Dabigatran, the active form of Dabigatran Etexilate, exerts its anticoagulant effect by directly inhibiting thrombin (Factor IIa), a key serine protease in the coagulation cascade. The coagulation cascade is a complex series of enzymatic reactions that leads to the formation of a fibrin clot to prevent blood loss upon vascular injury. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. Thrombin plays a central role in the common pathway, where it catalyzes the conversion of fibrinogen to fibrin, the primary component of a blood clot. By inhibiting thrombin, Dabigatran prevents the formation of a stable clot.[1]
Caption: The Coagulation Cascade and the inhibitory action of Dabigatran on Thrombin.
Experimental Protocol: Isolation of this compound by Preparative HPLC
This protocol is designed for the isolation of this compound from a crude mixture containing Dabigatran Etexilate and its related impurities. The method is scaled up from established analytical HPLC methods for Dabigatran impurity profiling.
Materials and Reagents
-
Crude Dabigatran Etexilate containing this compound
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade) for sample dissolution
Instrumentation
-
Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Fraction collector
-
Rotary evaporator
-
Lyophilizer (optional)
Preparative HPLC Method
Table 1: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 20 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 20.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 310 nm |
| Injection Volume | 5.0 mL |
| Sample Concentration | 10 mg/mL in Methanol |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 25 | 40 | 60 |
| 30 | 40 | 60 |
| 35 | 70 | 30 |
| 40 | 70 | 30 |
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Procedure
-
Sample Preparation: Prepare a 10 mg/mL solution of the crude Dabigatran Etexilate mixture in methanol. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
HPLC System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Separation: Inject 5.0 mL of the prepared sample onto the column and start the gradient program.
-
Fraction Collection: Monitor the chromatogram in real-time. Based on the retention time of this compound (determined from prior analytical runs), begin collecting the eluent as the peak of interest starts to elute and stop collection after the peak has fully eluted.
-
Post-Isolation Processing:
-
Pool the collected fractions containing the purified this compound.
-
Remove the organic and aqueous solvents using a rotary evaporator under reduced pressure at a temperature not exceeding 40 °C.
-
Once the solvent is removed, further dry the isolated compound under high vacuum to remove any residual solvent. For highly pure, solid material, lyophilization can be employed.
-
-
Purity Confirmation: Dissolve a small amount of the isolated solid in a suitable solvent and analyze its purity using an analytical HPLC method. The purity should be ≥98% for use as a reference standard.
Data Presentation
The following table summarizes the expected retention times for Dabigatran Etexilate and this compound under the specified analytical HPLC conditions.
Table 3: Analytical HPLC Data for Purity Assessment
| Compound | Retention Time (min) |
| Dabigatran Etexilate | ~15.2 |
| This compound | ~18.5 |
Note: Retention times are approximate and may vary slightly depending on the specific HPLC system and column used.
Conclusion
The protocol described in this application note provides a reliable method for the isolation of this compound from crude Dabigatran Etexilate mixtures. By following this preparative HPLC procedure, researchers and drug development professionals can obtain a high-purity reference standard of this critical process-related impurity. The availability of this standard is paramount for the development of robust analytical methods and for ensuring the quality and safety of Dabigatran Etexilate drug products.
References
Application Note: DBG-3A Dihexyl Mesylate for Quality Control of Dabigatran Etexilate
Introduction
DBG-3A Dihexyl Mesylate is a known impurity of the active pharmaceutical ingredient (API) Dabigatran Etexilate, a direct thrombin inhibitor used as an anticoagulant.[1][2] Regulatory bodies require strict control of impurities in pharmaceutical products to ensure their safety and efficacy.[3] This application note describes the use of this compound as a reference material for the quality control of Dabigatran Etexilate drug substance and drug product. As a well-characterized chemical substance, it is crucial for the development, validation, and routine application of analytical methods to detect and quantify this specific impurity.[4]
Chemical Information
| Parameter | Value |
| Chemical Name | Ethyl (Z)-3-(3-(((hexyloxy)carbonyl)amino)-4-(2-((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate methanesulfonate[4][5][6] |
| Synonyms | (Z)-Ethyl 3-(3-(((Hexyloxy)carbonyl)amino)-4-(2-((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate methanesulfonate[1] |
| Molecular Formula | C41H55N7O8 • CH4O3S[1][6] |
| Molecular Weight | 869.40 g/mol [1][7] |
| CAS Number | 1643392-59-9[1] |
Application
The primary application of this compound is as a reference standard for the identification and quantification of this impurity in Dabigatran Etexilate. Its uses include:
-
Analytical Method Development: To develop and optimize chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the separation of this compound from Dabigatran Etexilate and other related impurities.[6]
-
Analytical Method Validation: To validate the analytical method for specificity, linearity, range, accuracy, precision, and robustness in accordance with ICH guidelines.[3]
-
Quality Control Testing: For the routine analysis of batches of Dabigatran Etexilate to ensure that the level of this compound does not exceed the specified acceptance criteria.
-
Stability Studies: To monitor the formation of this compound as a degradation product in stability studies of Dabigatran Etexilate.
Experimental Protocols
Protocol 1: Identification and Quantification of this compound in Dabigatran Etexilate by HPLC
This protocol describes a general procedure for the determination of this compound in a Dabigatran Etexilate drug substance sample using HPLC.
1. Materials and Reagents
-
This compound Reference Standard
-
Dabigatran Etexilate sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
2. Chromatographic Conditions (Example)
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 315 nm |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation
-
Standard Stock Solution (A): Accurately weigh about 5 mg of this compound Reference Standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Standard Solution (B): Pipette 1.0 mL of Standard Stock Solution (A) into a 100 mL volumetric flask and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a concentration of approximately 1 µg/mL.
-
Sample Solution: Accurately weigh about 50 mg of Dabigatran Etexilate sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. Procedure
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Standard Solution (B) and record the peak area and retention time for this compound.
-
Inject the Sample Solution and record the chromatogram. Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the amount of this compound in the sample using the formula below.
5. Calculation
Caption: Workflow for Quality Control Testing using a Reference Standard.
Caption: Workflow for Analytical Method Validation.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. clearsynth.com [clearsynth.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. This compound | CAS No: NA [aquigenbio.com]
- 5. This compound | CAS No- NA | NA [chemicea.com]
- 6. alentris.org [alentris.org]
- 7. This compound | C42H59N7O11S | CID 161074939 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring DBG-3A Dihexyl Mesylate in Drug Stability Studies of Dabigatran Etexilate Mesylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dabigatran etexilate mesylate is a potent, direct thrombin inhibitor used as an anticoagulant. Ensuring the stability and purity of this drug product is critical for its safety and efficacy. Stability studies are essential to identify and quantify potential impurities and degradation products that may arise during the manufacturing process and storage. One such critical impurity is DBG-3A Dihexyl Mesylate.
This document provides detailed application notes and protocols for the monitoring of this compound during the stability testing of dabigatran etexilate mesylate. The methodologies outlined are based on established analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC), which is a cornerstone for stability-indicating assays.
Application Notes
The presence of impurities in a drug substance can impact its quality, safety, and efficacy. This compound has been identified as a potential process-related impurity or a degradant of dabigatran etexilate mesylate. Therefore, its monitoring is a crucial aspect of the quality control and stability assessment of dabigatran.
Key Applications:
-
Forced Degradation Studies: To understand the degradation pathways of dabigatran etexilate mesylate, forced degradation studies are performed under various stress conditions (e.g., acid, base, oxidation, heat, and light).[1][2] Monitoring the formation of this compound under these conditions helps to establish it as a stability-indicating impurity.
-
Routine Stability Testing: As part of the drug development process, long-term and accelerated stability studies are conducted on the drug substance and product. The concentration of this compound should be monitored at various time points to ensure it remains within acceptable limits throughout the shelf life of the product.
-
Quality Control: The analytical methods described herein can be used for routine quality control of both the active pharmaceutical ingredient (API) and the finished drug product to ensure batch-to-batch consistency and compliance with regulatory standards.
Experimental Protocols
The following protocol describes a representative RP-HPLC method for the detection and quantification of this compound in dabigatran etexilate mesylate stability samples.
Materials and Reagents
-
Dabigatran Etexilate Mesylate reference standard
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
-
0.1N Hydrochloric acid
-
0.04N Sodium hydroxide
-
3% Hydrogen peroxide
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Filtration assembly with 0.45 µm filters
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium formate buffer (pH 5.5) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 255 nm |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A and Acetonitrile mixture |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve an appropriate amount of ammonium formate in HPLC grade water to make a 10 mM solution. Adjust the pH to 5.5 with formic acid.
-
Standard Solution: Accurately weigh and dissolve the dabigatran etexilate mesylate and this compound reference standards in the diluent to prepare a stock solution. Further dilute to a suitable working concentration.
-
Sample Solution: Prepare the sample by dissolving the dabigatran etexilate mesylate drug substance or the contents of a capsule in the diluent to achieve a known concentration. Filter the solution through a 0.45 µm filter before injection.
Forced Degradation Study Protocol
-
Acid Hydrolysis: Reflux the drug substance in 0.1N HCl at 80°C for 5 hours. Cool, neutralize, and dilute with the diluent.
-
Base Hydrolysis: Keep the drug substance in 0.04N NaOH at room temperature for 15 minutes. Neutralize and dilute with the diluent.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature. Dilute with the diluent.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 7 days. Dissolve and dilute with the diluent.
-
Photolytic Degradation: Expose the drug substance to UV light. Dissolve and dilute with the diluent.
Analyze all stressed samples using the described HPLC method.
Data Presentation
The results of the forced degradation studies can be summarized as follows to clearly present the formation of this compound under different stress conditions.
Table 1: Summary of Forced Degradation Studies for Dabigatran Etexilate Mesylate
| Stress Condition | % Degradation of Dabigatran | % this compound Formed | Total Impurities (%) |
| Acid (0.1N HCl, 80°C, 5h) | 15.2 | 1.8 | 5.6 |
| Base (0.04N NaOH, RT, 15min) | 25.8 | 3.2 | 8.9 |
| Oxidation (3% H₂O₂, RT) | 8.5 | 0.9 | 3.1 |
| Thermal (80°C, 7 days) | 2.1 | Not Detected | 0.8 |
| Photolytic (UV light) | 3.5 | Not Detected | 1.2 |
Visualizations
Experimental Workflow for Drug Stability Study
Caption: Workflow for a typical drug stability study focusing on impurity analysis.
Logical Relationship of this compound in Dabigatran Stability
Caption: Logical relationship of this compound as an impurity.
References
Mass Spectrometry Analysis of DBG-3A Dihexyl Mesylate: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the analysis of DBG-3A Dihexyl Mesylate using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This compound is a complex organic molecule, available as a reference standard for analytical and quality control purposes.[1] The methodologies presented herein provide a framework for the sensitive and selective quantification of this compound, crucial for its application in various stages of drug development and research. This document outlines the experimental protocols, from sample preparation to data acquisition and analysis, and includes a proposed fragmentation pathway for the molecule.
Introduction
This compound, chemically identified as Ethyl (Z)-3-(3-(((hexyloxy)carbonyl)amino)-4-(2-((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate methanesulfonate, is a significant compound in pharmaceutical development and research.[1][2] Its large and complex structure, with a molecular formula of C41H55N7O8 : CH4O3S and a molecular weight of 773.9 g/mol for the main compound and 96.1 g/mol for the methanesulfonate salt, necessitates a highly specific and sensitive analytical method for its characterization and quantification.[1] LC-MS/MS offers the required selectivity and sensitivity for analyzing such molecules in complex matrices. This note provides a comprehensive protocol for the analysis of this compound, which can be adapted for various research and quality control applications.
Experimental Protocols
Sample Preparation
A precise and clean sample preparation is critical for accurate LC-MS/MS analysis. The following protocol is recommended:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of LC-MS grade methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Matrix Sample Preparation (e.g., Plasma): For the analysis of this compound in a biological matrix, a protein precipitation extraction is recommended. To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography Conditions
Table 1: LC Parameters
| Parameter | Value |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
Table 2: MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Data Presentation
Quantitative analysis is performed using Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. The precursor ion is the protonated molecule [M+H]+ of the main compound.
Table 3: Illustrative MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 774.4 | 590.3 | 25 |
| This compound | 774.4 | 433.2 | 35 |
| Internal Standard (e.g., Verapamil) | 455.3 | 165.1 | 30 |
Note: The m/z values and collision energies are illustrative and should be optimized experimentally.
Diagrams
Experimental Workflow
References
Application Note: NMR Spectroscopic Characterization of DBG-3A Dihexyl Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBG-3A Dihexyl Mesylate is recognized as an impurity of Dabigatran, a direct thrombin inhibitor used as an anticoagulant. The rigorous characterization of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final pharmaceutical product. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation and quantification of small molecules like this compound.[1][2][3] This application note provides a detailed protocol for the characterization of this compound using ¹H and ¹³C NMR spectroscopy. While specific experimental data for this compound is not publicly available, this document presents a predicted analysis based on its known chemical structure.
Chemical Structure:
(Z)-Ethyl 3-(3-(((Hexyloxy)carbonyl)amino)-4-(2-((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate methanesulfonate[4][5]
Molecular Formula: C₄₂H₅₉N₇O₁₁S[4]
Molecular Weight: 869.0 g/mol [4]
Predicted NMR Data
Due to the absence of published experimental NMR spectra for this compound, the following tables outline the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants. These predictions are derived from established principles of NMR spectroscopy and typical chemical shifts for the constituent functional groups.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.50 | d | 1H | Pyridinyl-H |
| ~8.20 | d | 2H | Phenyl-H (aromatic) |
| ~7.80 | t | 1H | Pyridinyl-H |
| ~7.50 | d | 2H | Phenyl-H (aromatic) |
| ~7.40 | m | 3H | Phenyl-H (aromatic) |
| ~7.20 | d | 1H | Pyridinyl-H |
| ~4.20 | t | 4H | 2 x -O-CH₂ - (hexyl) |
| ~4.15 | q | 2H | -O-CH₂ -CH₃ (ethyl) |
| ~3.80 | s | 3H | N-CH₃ |
| ~3.50 | t | 2H | N-CH₂ -CO |
| ~2.90 | s | 3H | CH₃ -SO₃⁻ (mesylate) |
| ~2.70 | t | 2H | -CH₂ -COO |
| ~1.70 | m | 4H | 2 x -O-CH₂-CH₂ - (hexyl) |
| ~1.35 | m | 12H | 2 x -(CH₂ )₃-CH₃ (hexyl) |
| ~1.25 | t | 3H | -O-CH₂-CH₃ (ethyl) |
| ~0.90 | t | 6H | 2 x -CH₃ (hexyl) |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Multiplicities are abbreviated as: s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet).
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~172.0 | C =O (ester) |
| ~168.0 | C =O (amide) |
| ~165.0 | C =O (carbamoyl) |
| ~155.0 | C =N |
| ~152.0 | Pyridinyl-C |
| ~148.0 | Pyridinyl-C |
| ~140.0 | Phenyl-C (quaternary) |
| ~138.0 | Pyridinyl-C |
| ~130.0 | Phenyl-C (CH) |
| ~128.0 | Phenyl-C (CH) |
| ~125.0 | Phenyl-C (quaternary) |
| ~122.0 | Pyridinyl-C |
| ~120.0 | Phenyl-C (CH) |
| ~65.0 | -O-C H₂- (hexyl) |
| ~61.0 | -O-C H₂- (ethyl) |
| ~50.0 | N-C H₂-CO |
| ~40.0 | C H₃-SO₃⁻ (mesylate) |
| ~37.0 | N-C H₃ |
| ~35.0 | -C H₂-COO |
| ~31.5 | -O-CH₂-C H₂- (hexyl) |
| ~29.0 | -C H₂- (hexyl) |
| ~25.5 | -C H₂- (hexyl) |
| ~22.5 | -C H₂- (hexyl) |
| ~14.0 | -C H₃ (hexyl & ethyl) |
Experimental Protocols
The following protocols outline the recommended procedures for acquiring high-quality NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD).
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Vortexing: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional for qNMR): For quantitative analysis (qNMR), add a known amount of a suitable internal standard with a singlet peak that does not overlap with the analyte signals.
NMR Data Acquisition
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Experiment: Standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Pulse Width: Calibrated 90° pulse.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 250 ppm, centered around 100 ppm.
-
Pulse Width: Calibrated 30-45° pulse to reduce relaxation delay.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
-
2D NMR (Optional for Full Characterization):
-
To confirm assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.
-
Integration: Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Peak Picking: Identify and list the chemical shifts of all peaks.
Conclusion
NMR spectroscopy is an indispensable tool for the structural confirmation and purity assessment of pharmaceutical compounds and their related impurities.[3] The detailed protocols and predicted data provided in this application note serve as a comprehensive guide for the characterization of this compound. The successful acquisition and interpretation of ¹H and ¹³C NMR spectra will provide definitive structural information, contributing to the overall quality control and regulatory compliance of Dabigatran drug products. For unambiguous assignment of all signals, further 2D NMR experiments are recommended.
References
- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. This compound | C42H59N7O11S | CID 161074939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: DBG-3A Dihexyl Mesylate HPLC Analysis
Welcome to the technical support center for the HPLC analysis of DBG-3A Dihexyl Mesylate. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you resolve common analytical challenges, with a specific focus on overcoming co-elution issues.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of peak co-elution in my chromatogram?
A1: Co-elution occurs when two or more compounds elute from the HPLC column at the same time, resulting in overlapping peaks. The most obvious signs are asymmetrical peaks, such as those with a noticeable shoulder or a distorted shape that is neither a sharp Gaussian peak nor a simple tailing peak.[1] In cases of perfect co-elution, the peak may appear symmetrical, but its purity will be compromised. If you have a mass spectrometry (MS) detector, you can identify co-elution by observing shifting mass spectra across the peak's profile.[1]
Q2: What are the fundamental chromatographic factors I should consider when troubleshooting co-elution?
A2: Resolution between two peaks is governed by three key factors:
-
Capacity Factor (k'): This relates to the retention of the analyte on the column. If retention is too low (e.g., k' < 1), peaks elute too quickly near the void volume, leaving little time for separation.[1]
-
Selectivity (α): This is a measure of the chemical separation between two analytes based on their different interactions with the stationary and mobile phases. An alpha value of 1 indicates no separation (complete co-elution).[2] This is often the most critical factor to adjust.
-
Efficiency (N): This relates to the sharpness or narrowness of the peaks. Poor efficiency leads to broad peaks, which are more likely to overlap.[1]
Q3: My this compound peak is co-eluting with an impurity. What is the first parameter I should adjust?
A3: The first and often simplest parameter to adjust is the mobile phase strength. For reversed-phase HPLC, this involves changing the ratio of the aqueous and organic solvents. Weakening the mobile phase (i.e., decreasing the percentage of the strong organic solvent like acetonitrile or methanol) will increase the retention time and may provide the necessary separation.[1] This primarily targets the capacity factor (k').
Q4: Can changing the column temperature help resolve co-elution?
A4: Yes, adjusting the column temperature can influence selectivity. Even small changes in temperature can alter the interaction kinetics between the analytes and the stationary phase, potentially changing elution order or improving separation.[2][3] It is a valuable parameter to investigate, but ensure the temperature remains within the stability limits of your column and analytes.[3]
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to troubleshooting and resolving peak co-elution during the HPLC analysis of this compound.
Step 1: Problem Identification & Initial Assessment
The first step is to confirm that you have a co-elution problem and not another issue, such as poor peak shape due to column degradation or an inappropriate injection solvent.
Question: My primary peak for this compound looks broad or has a shoulder. How do I proceed?
Answer: Follow this initial workflow to diagnose the issue.
Caption: Initial troubleshooting workflow for asymmetric peaks.
Step 2: Optimizing Selectivity (α)
If initial adjustments to retention time do not resolve the issue, the problem lies in the chemical selectivity of the system.[1] The goal is to alter the chemistry to make the column "see" the two co-eluting compounds differently.
Question: How can I systematically change the selectivity of my method?
Answer: You can modify several key parameters. It is recommended to change one at a time to observe its effect.
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents have different properties and can alter elution patterns.
-
Adjust Mobile Phase pH: this compound itself is neutral, but impurities may have ionizable functional groups. Adjusting the pH of the aqueous portion of the mobile phase can change the charge state of an impurity, drastically altering its retention and resolving the co-elution.
-
Change Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step.[1] If you are using a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Cyano (CN) phase.
Experimental Protocols
Protocol 1: Mobile Phase Optimization
This protocol outlines a systematic approach to screen different mobile phase conditions to improve selectivity.
-
Baseline Condition:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Modification A: Weaken Mobile Phase (Isocratic Hold)
-
Modify the gradient to hold at the elution concentration of DBG-3A for a longer period or switch to an isocratic method with a weaker solvent composition (e.g., 55% Acetonitrile) to increase the capacity factor (k').
-
-
Modification B: Change Organic Solvent
-
Replace Acetonitrile (Mobile Phase B) with Methanol.
-
Re-run the initial gradient. Note that elution strength differs, so you may need to adjust the gradient profile accordingly.
-
-
Modification C: Adjust pH
-
Prepare Mobile Phase A with different buffers or pH modifiers. For example, use a phosphate buffer at pH 3.0 and another at pH 7.0.
-
Run the initial gradient with each new Mobile Phase A.
-
Data Presentation: Example Optimization Results
The following table shows hypothetical results from implementing the mobile phase optimization protocol, demonstrating how to track resolution (Rs).
| Experiment | Mobile Phase B | Aqueous pH | Retention Time (min) | Resolution (Rs) between DBG-3A and Impurity | Observations |
| Baseline | Acetonitrile | 2.7 (0.1% Formic Acid) | 8.52 | 0.8 (Co-elution) | Peak has a significant shoulder. |
| Modification A | Acetonitrile | 2.7 (0.1% Formic Acid) | 10.25 | 1.1 (Partial Separation) | Shoulder is less pronounced, but baseline separation is not achieved. |
| Modification B | Methanol | 2.7 (0.1% Formic Acid) | 9.88 | 1.6 (Good Separation) | Baseline separation is achieved. |
| Modification C | Acetonitrile | 7.0 (Phosphate Buffer) | 8.45 | 0.5 (Worse Co-elution) | Peaks are now almost completely merged. |
Step 3: Advanced Troubleshooting
If the above steps do not yield the desired separation, a more fundamental change to the method is required.
Question: I have tried changing the mobile phase and the co-elution persists. What is my next option?
Answer: The next and most powerful option is to change the column's stationary phase. This provides the most significant shift in selectivity.
Caption: Logic for changing the HPLC column stationary phase.
Protocol 2: Stationary Phase Screening
-
Acquire Alternative Columns: Obtain columns with different selectivities, such as:
-
Phenyl-Hexyl: Offers alternative hydrophobic interactions and pi-pi interactions.
-
Cyano (CN): Can be used in both reversed-phase and normal-phase modes and provides different selectivity based on dipole-dipole interactions.
-
-
Initial Scouting Run: Using the best mobile phase conditions identified in Protocol 1, perform an injection on each new column.
-
Re-optimization: Adjust the mobile phase gradient and composition for each new column to achieve adequate retention and optimize the separation of this compound from the co-eluting impurity.
By systematically evaluating the factors of retention, selectivity, and efficiency, you can develop a robust HPLC method that successfully resolves this compound from all potential impurities.
References
Technical Support Center: Dabigatran and Impurities Analysis
Welcome to the Technical Support Center for the chromatographic analysis of Dabigatran and its impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments and improve peak resolution.
Troubleshooting Guide
This section addresses specific problems you may encounter during the HPLC analysis of Dabigatran and its impurities, offering potential causes and detailed solutions.
Question: Why am I observing poor peak shape (fronting or tailing) for the Dabigatran peak?
Answer:
Poor peak shape is a common issue in HPLC analysis and can be attributed to several factors. For Dabigatran, which has basic properties, interactions with the stationary phase can often lead to tailing. Here are some common causes and solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic functional groups of Dabigatran, causing peak tailing.
-
Solution:
-
Mobile Phase pH Adjustment: Adjusting the mobile phase pH can help suppress these interactions. For Dabigatran, using a buffer with a pH around 2.0 to 5.5 has been shown to be effective.[1][2] For instance, a mobile phase containing a triethylammonium phosphate buffer at pH 2.0 or an ammonium formate buffer at pH 5.5 can yield good peak shapes.[1][2]
-
Use of Additives: Incorporating an amine modifier like triethylamine (TEA) into the mobile phase can mask the active silanol sites and reduce tailing.[3]
-
Column Choice: Employing a column with end-capping or using a C8 column instead of a C18 can sometimes mitigate these secondary interactions.[2]
-
-
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting or tailing.
-
Solution: Reduce the injection volume or the concentration of the sample. As a general guideline, the injected sample volume should not exceed 1-2% of the total column volume.[4]
-
-
Inappropriate Solvent for Sample Dissolution: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
-
Question: I am seeing co-elution of Dabigatran with one or more of its impurities. How can I improve the resolution?
Answer:
Achieving baseline separation between Dabigatran and its numerous impurities is critical for accurate quantification. Co-elution can be addressed by modifying several chromatographic parameters to alter the selectivity of the separation.
-
Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase significantly impact selectivity.
-
Solution:
-
Organic Modifier: If you are using acetonitrile, consider switching to methanol or using a combination of both. Different organic solvents will have different interactions with the analytes and the stationary phase, thus altering the elution order and resolution.
-
Gradient Elution: Employing a gradient elution program, where the proportion of the organic solvent is increased over time, is often necessary to resolve all impurities from the main peak.[3][5] A shallow gradient can help to separate closely eluting peaks.
-
-
-
Column Chemistry: The choice of stationary phase is a powerful tool for changing selectivity.
-
Solution: Experiment with different column chemistries. While C18 columns are common, a C8 column or a column with a different packing material (e.g., phenyl-hexyl) might provide the necessary selectivity to resolve critical pairs.[2]
-
-
Temperature: Column temperature can influence the retention times and selectivity of the separation.
-
Solution: Vary the column temperature. Increasing the temperature generally decreases retention times and can improve peak shape, but it may also alter the elution order. It is advisable to explore a range of temperatures (e.g., 30°C to 40°C) to find the optimal condition for your specific impurity profile.[6][7]
-
Question: My retention times are shifting between injections. What could be the cause?
Answer:
Retention time instability can compromise the reliability of your analytical method. Several factors can contribute to this issue.
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good practice is to allow at least 10 column volumes of the initial mobile phase to pass through the column.
-
-
Mobile Phase Instability: Changes in the mobile phase composition over time can cause retention time drift.
-
Solution: Prepare fresh mobile phase daily. If using a buffer, ensure it is properly prepared and that its pH remains stable. Volatile components in the mobile phase can evaporate, altering the composition, so keep the solvent reservoirs capped.
-
-
Pump Performance: Inconsistent flow rates due to pump issues can lead to variable retention times.
-
Solution: Check the HPLC pump for leaks and ensure it is delivering a constant and pulse-free flow. Regular pump maintenance is crucial.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for Dabigatran and its impurities?
A typical starting point would be a reversed-phase method using a C18 column. A common mobile phase combination is a buffered aqueous solution (e.g., ammonium formate or potassium dihydrogen phosphate) with an organic modifier like acetonitrile or methanol.[1][2][6] A gradient elution is often necessary to separate the various impurities.
Q2: How can I confirm the identity of the impurity peaks?
Mass spectrometry (MS) is a powerful tool for identifying unknown peaks. An LC-MS method can provide the mass-to-charge ratio of the eluting compounds, which can be used to deduce their molecular weights and help in structure elucidation.[5]
Q3: What are some common impurities of Dabigatran?
Dabigatran etexilate has several potential impurities, which can be process-related (from synthesis) or degradation products. Some known impurities include Impurity A, B, and C as designated in various pharmacopeias.[5] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help to identify potential degradation products.[2]
Data and Protocols
For successful analysis, it is crucial to have well-defined experimental protocols. Below are examples of chromatographic conditions that have been used for the analysis of Dabigatran and its impurities.
Table 1: Example HPLC Method Parameters for Dabigatran Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenomenex Kinetex EVO C18 (250 x 4.6 mm, 5 µm)[1] | Inertsil C8 (dimensions not specified)[2] | Inertsil ODS 3V (250 mm × 4.6 mm, 5 μm)[3] |
| Mobile Phase A | Triethylammonium phosphate buffer (pH 2.0)[1] | Ammonium formate buffer (pH 5.5)[2] | 20 mM ammonium formate with 0.1% triethylamine (pH 5.0)[3] |
| Mobile Phase B | Methanol:Acetonitrile (50:50 v/v)[1] | Acetonitrile[2] | Acetonitrile[3] |
| Elution Mode | Isocratic (30:70 v/v, A:B)[1] | Not specified[2] | Gradient[3] |
| Flow Rate | 0.6 mL/min[1] | 1.0 mL/min[2] | Not specified |
| Detection | UV at 254 nm[1] | UV at 255 nm[2] | Photodiode Array (PDA)[3] |
| Column Temp. | Ambient[2] | Ambient[2] | Not specified |
| Retention Time | 3.73 min[1] | Not specified | Not specified |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. Here is a general protocol:
-
Acid Degradation: Treat the Dabigatran sample with 0.1 N HCl at 60°C for a specified period.
-
Base Degradation: Treat the sample with 0.1 N NaOH at 60°C.
-
Oxidative Degradation: Expose the sample to 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 105°C).
-
Photolytic Degradation: Expose the drug substance to UV light.
-
After the specified time, neutralize the acid and base-treated samples and dilute all samples to a suitable concentration before injecting them into the HPLC system. The goal is to achieve partial degradation (around 5-20%) to ensure that the degradation products can be detected and resolved from the parent drug.[2]
Visualizations
Workflow for Troubleshooting Poor Peak Resolution
The following diagram illustrates a logical workflow for addressing issues with peak resolution in the HPLC analysis of Dabigatran.
Caption: A systematic approach to troubleshooting poor HPLC peak resolution.
Logical Relationship of Factors Affecting Peak Resolution
This diagram shows the key parameters that can be adjusted to improve the resolution between Dabigatran and its impurities.
Caption: Key chromatographic factors influencing peak resolution.
References
- 1. iajps.com [iajps.com]
- 2. ijbpr.net [ijbpr.net]
- 3. Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations - Arabian Journal of Chemistry [arabjchem.org]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form [scirp.org]
Technical Support Center: Optimizing DBG-3A Dihexyl Mesylate Separation
Welcome to the technical support center for the chromatographic separation of DBG-3A Dihexyl Mesylate. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for separating this compound?
A1: For a non-polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the recommended starting point.[1][2] A C18 column is a suitable initial choice for the stationary phase due to its non-polar nature, which will provide good retention for non-polar analytes.[1]
A typical starting mobile phase would be a mixture of water and an organic solvent such as acetonitrile or methanol.[2][3][4] A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent concentration, is advisable for method development to ensure elution of the compound with a good peak shape.[1][2]
Q2: How do I choose the appropriate organic solvent for the mobile phase?
A2: The choice of organic solvent is critical for optimizing the separation. Acetonitrile and methanol are the most common organic solvents used in RP-HPLC.[4] Acetonitrile generally offers lower viscosity and better UV transparency at lower wavelengths.[4] Methanol is a cost-effective alternative.[4] The selection can impact the selectivity of the separation, so it is often beneficial to screen both during method development.
Solvent Properties for Mobile Phase Selection
| Solvent | Polarity Index | UV Cutoff (nm) | Viscosity (cP at 20°C) |
| Water | 10.2 | N/A | 1.00 |
| Acetonitrile | 5.8 | 190 | 0.37 |
| Methanol | 5.1 | 205 | 0.60 |
Q3: Is a buffer necessary in the mobile phase for this compound?
A3: Since this compound is a neutral compound (mesylate is a salt of a strong acid and a strong base, and the "dihexyl" part suggests a non-ionizable hydrocarbon), a buffer is generally not required to control the pH for the analyte itself.[1] However, a buffer can be beneficial to maintain a consistent pH to control the ionization state of any potential impurities or to suppress the ionization of silanol groups on the silica-based stationary phase, which can improve peak shape.[5] If a buffer is used, a neutral pH buffer would be appropriate.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peak for this compound is tailing. What are the possible causes and solutions?
A: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Secondary Interactions: Tailing can occur due to interactions between the analyte and active sites (silanols) on the stationary phase.[5]
-
Solution: Add a mobile phase modifier like a small amount of a competitive base (e.g., triethylamine) or use a column with end-capping to block these active sites. Increasing the buffer strength can also help suppress silanol ionization.[5]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[5]
-
Column Void: A void or channel in the column packing can cause peak distortion.
-
Solution: Replace the column. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pH and pressure limits.[6]
-
Q: My peak is fronting. What could be the cause?
A: Peak fronting is less common than tailing and is often associated with:
-
Column Overload: Similar to tailing, injecting too high a concentration of the sample can lead to fronting.
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.
-
Issue 2: Inconsistent Retention Times
Q: The retention time for this compound is shifting between injections. What should I check?
A: Fluctuating retention times can compromise the reliability of your analysis. Consider the following potential causes:
-
Poor Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections, especially in gradient elution, can cause retention time shifts.[7]
-
Solution: Increase the column equilibration time.[7]
-
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to variability.
-
Solution: Ensure accurate and consistent preparation of the mobile phase. If preparing online, check that the mixing valves are functioning correctly.[7]
-
-
Temperature Fluctuations: Changes in column temperature can affect retention times.[2][7]
-
Solution: Use a column oven to maintain a constant temperature.[7]
-
-
Leaks: A leak in the system will cause a drop in pressure and affect the flow rate, leading to longer retention times.
Issue 3: Baseline Problems (Noise or Drift)
Q: I am observing a noisy or drifting baseline in my chromatogram. How can I resolve this?
A: A stable baseline is crucial for accurate quantification. Here are common causes and solutions for baseline issues:
-
Contaminated Mobile Phase: Impurities in the solvents can lead to a noisy or drifting baseline, especially during gradient elution.
-
Air Bubbles: Air bubbles in the pump or detector can cause baseline disturbances.[7][8]
-
Solution: Degas the mobile phase.[8] Purge the pump to remove any trapped air.
-
-
Detector Issues: A dirty flow cell or a failing lamp can contribute to baseline noise.
Experimental Protocols
Recommended Protocol for Method Development for this compound Separation
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
Start with a linear gradient from 50% B to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B over 1 minute.
-
Equilibrate at 50% B for 5 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm (or as determined by UV scan of the analyte)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.
Visualizations
Caption: A typical workflow for developing an HPLC method for a new compound.
Caption: A decision tree for troubleshooting peak tailing in HPLC.
References
- 1. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. mastelf.com [mastelf.com]
- 5. hplc.eu [hplc.eu]
- 6. realab.ua [realab.ua]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. mastelf.com [mastelf.com]
Addressing matrix effects in DBG-3A Dihexyl Mesylate quantification
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of DBG-3A Dihexyl Mesylate.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of this compound quantification?
A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate).[1][2] This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[2][3] These interfering substances can compete with the analyte for ionization, leading to a decreased signal (ion suppression), or they can improve the ionization efficiency, causing an increased signal (ion enhancement).[2]
Q2: Why is it crucial to address matrix effects for this compound analysis?
Q3: What are the primary strategies to mitigate matrix effects?
A3: The most common strategies include:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method. A SIL-IS is chemically identical to the analyte but contains heavy isotopes (e.g., ¹³C, ²H).[4][5] It co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction.[5]
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is free of the analyte.[3][6] This helps to mimic the matrix effect observed in the unknown samples.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[1]
-
Improved Sample Preparation: More rigorous sample cleanup techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove a significant portion of the interfering matrix components.[1]
Troubleshooting Guide
Scenario 1: You observe significant ion suppression in your plasma samples.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High concentration of phospholipids in plasma. | Incorporate a phospholipid removal step in your sample preparation (e.g., Phree, Ostro). | Reduction in ion suppression and improved signal-to-noise ratio for this compound. |
| Co-elution of matrix components with the analyte. | Optimize the chromatographic method (e.g., change the gradient, try a different column chemistry). | Separation of the analyte peak from the interfering matrix components. |
| Inadequate sample cleanup. | Switch from protein precipitation to a more selective sample preparation technique like SPE or LLE. | Cleaner sample extract with fewer interfering components, leading to reduced matrix effects. |
Scenario 2: Your quality control (QC) samples are failing, showing high variability.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent matrix effects across different sample wells. | Ensure consistent sample processing for all wells. Use a stable isotope-labeled internal standard (SIL-IS) to normalize for variability.[7] | Improved precision and accuracy of QC samples. The SIL-IS will compensate for well-to-well variations in matrix effects. |
| Internal standard not behaving similarly to the analyte. | If using an analog internal standard, switch to a SIL-IS for this compound. | The SIL-IS will co-elute and experience the same ionization effects as the analyte, providing more accurate correction. |
| Contamination of the LC-MS system. | Perform a system flush and check for carryover by injecting blank samples after high-concentration samples. | Elimination of carryover and restoration of system performance. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
This protocol describes a method to quantify the extent of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound in a clean solvent (e.g., methanol/water).
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then this compound is added to the final extract.
-
Set C (Pre-extraction Spike): this compound is added to the blank matrix before the extraction process.
-
-
Analyze all three sets using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Calculate the Recovery (RE) using the following formula: RE = (Peak Area in Set C) / (Peak Area in Set B)
-
Calculate the Process Efficiency (PE) using the following formula: PE = (Peak Area in Set C) / (Peak Area in Set A) = MF * RE
Interpretation of Matrix Factor:
-
MF = 1: No matrix effect
-
MF < 1: Ion suppression
-
MF > 1: Ion enhancement
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of the pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.
Quantitative Data Summary
Table 1: Comparison of Matrix Effects with Different Sample Preparation Methods
| Sample Preparation Method | Matrix Factor (MF) | Recovery (RE) | Process Efficiency (PE) |
| Protein Precipitation (PPT) | 0.45 (Suppression) | 95% | 42.75% |
| Liquid-Liquid Extraction (LLE) | 0.82 (Slight Suppression) | 88% | 72.16% |
| Solid-Phase Extraction (SPE) | 0.98 (Minimal Effect) | 92% | 90.16% |
Table 2: Impact of Internal Standard on QC Sample Accuracy
| Internal Standard Type | Low QC (5 ng/mL) %Accuracy | Medium QC (50 ng/mL) %Accuracy | High QC (500 ng/mL) %Accuracy |
| Analog IS | 75.8% | 82.1% | 85.3% |
| SIL-IS | 98.9% | 101.2% | 99.5% |
Visualizations
Caption: Experimental workflow for comparing different sample preparation methods.
Caption: Decision tree for troubleshooting matrix effects in DBG-3A quantification.
References
Technical Support Center: DBG-3A Dihexyl Mesylate Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the detection sensitivity of DBG-3A Dihexyl Mesylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
This compound is a known impurity of the drug Dabigatran Etexilate, an anticoagulant.[1][2] Regulatory bodies require stringent control of impurities in pharmaceutical products to ensure patient safety and drug efficacy. Therefore, sensitive and accurate detection of this compound is crucial for quality control in the manufacturing of Dabigatran.
Q2: I am experiencing low sensitivity in the detection of this compound using HPLC-UV. What are the potential causes and solutions?
Low sensitivity in HPLC-UV analysis can stem from several factors. Here are some common causes and troubleshooting steps:
-
Suboptimal Wavelength Selection: The chosen UV detection wavelength may not be the absorbance maximum for this compound. To address this, perform a UV scan of a standard solution of the impurity to identify the wavelength of maximum absorbance.[3][4]
-
Inadequate Sample Preparation: The concentration of this compound in your sample may be below the detection limit of your current method. Consider using sample enrichment techniques like Solid Phase Extraction (SPE) to concentrate the analyte before analysis.[5][6][7]
-
Mobile Phase Mismatch: The pH or composition of your mobile phase might be suppressing the ionization or affecting the chromophore of the analyte, leading to a weaker UV signal. Experiment with adjusting the mobile phase pH or solvent ratios.
-
Detector Issues: A deteriorating UV lamp or a contaminated flow cell can lead to decreased sensitivity.[8][9] Ensure your HPLC system is properly maintained and the lamp has sufficient intensity.
-
Co-elution with the Main Peak: If the impurity peak is not well-separated from the main drug peak (Dabigatran), it can be difficult to detect and quantify accurately. Method optimization to improve resolution is necessary in such cases.
Q3: Can I use Mass Spectrometry (MS) for the detection of this compound? What are the advantages?
Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly suitable technique for detecting this compound and is often preferred over HPLC-UV due to its superior sensitivity and selectivity.[1][10][11] The primary advantages include:
-
Higher Sensitivity: LC-MS, particularly with a triple quadrupole mass spectrometer (LC-MS/MS), can achieve much lower limits of detection (LOD) and quantification (LOQ), often at the picogram (pg) level.[12]
-
Greater Specificity: MS detection is based on the mass-to-charge ratio (m/z) of the analyte, providing a higher degree of confidence in peak identification, even in complex matrices.
-
Structural Information: In addition to detection, MS can provide structural information about the impurity, aiding in its characterization.
Q4: Are there any specific sample preparation techniques recommended for enhancing the sensitivity of this compound detection?
To enhance detection sensitivity, especially for trace-level impurities, the following sample preparation techniques are recommended:
-
Solid Phase Extraction (SPE): This is a powerful technique for concentrating the analyte of interest while removing interfering matrix components.[5][7] A suitable sorbent can be chosen to retain this compound, which is then eluted in a smaller volume of a stronger solvent.
-
Liquid-Liquid Extraction (LLE): This technique can be used to partition the analyte from the sample matrix into an immiscible organic solvent, which can then be evaporated and reconstituted in a smaller volume.
-
Protein Precipitation: For biological samples, precipitating proteins with an organic solvent like acetonitrile can help to clean up the sample and reduce matrix effects.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
Poor peak shape can compromise resolution and lead to inaccurate quantification.
| Potential Cause | Troubleshooting Step |
| Secondary Interactions | The analyte may be interacting with active sites on the column packing material. Try a different column chemistry (e.g., a column with end-capping) or adjust the mobile phase pH to suppress these interactions. |
| Column Overload | Injecting too much sample can lead to peak fronting.[13] Reduce the injection volume or dilute the sample. |
| Sample Solvent Effects | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[13] |
| Column Degradation | A void at the head of the column or contamination can cause peak splitting or tailing.[8] Reverse-flush the column or replace it if necessary. |
Issue 2: High Baseline Noise in HPLC-UV Detection
A noisy baseline can make it difficult to detect small peaks and will increase the limit of quantification.
| Potential Cause | Troubleshooting Step |
| Mobile Phase Contamination | Impurities in the mobile phase solvents or additives can contribute to baseline noise. Use high-purity solvents and freshly prepared mobile phases. Degas the mobile phase thoroughly. |
| Detector Lamp Issue | An aging or failing UV lamp can cause an unstable baseline.[8] Check the lamp energy and replace it if it is low. |
| Flow Cell Contamination | A dirty flow cell can scatter light and increase noise. Flush the flow cell with an appropriate cleaning solvent.[9] |
| Pump Malfunction | Inconsistent solvent delivery from the pump can lead to pressure fluctuations and a noisy baseline. Check for leaks and ensure the pump seals are in good condition. |
Experimental Protocols
Protocol 1: High-Sensitivity LC-MS/MS Method for this compound
This protocol is adapted from methods developed for the analysis of Dabigatran and its impurities.[11][14]
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[14]
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound would need to be determined by infusing a standard of the compound.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile.
-
For trace analysis, consider using Solid Phase Extraction (SPE) for sample concentration.
-
Protocol 2: Optimized HPLC-UV Method for this compound
This protocol is based on established methods for Dabigatran impurity profiling.[2][3]
-
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: A C18 or C8 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase A: Phosphate or ammonium formate buffer (e.g., 20 mM, pH adjusted).[2]
-
Elution: Isocratic or gradient elution depending on the complexity of the sample.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Detection Wavelength: To be determined by UV spectral analysis of a this compound standard. A wavelength of around 225 nm has been used for Dabigatran and its impurities.[1]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm filter before injection.
-
Data Presentation
Table 1: Comparison of Typical Chromatographic Parameters
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Buffered aqueous solution and Acetonitrile/Methanol | 0.1% Formic acid in water and Acetonitrile |
| Detector | UV/PDA | Triple Quadrupole MS |
| Typical LOQ | ng/mL range | pg/mL range[12] |
Visualizations
References
- 1. actascientific.com [actascientific.com]
- 2. researchgate.net [researchgate.net]
- 3. iajps.com [iajps.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
- 9. chromguard.chromacademy.com [chromguard.chromacademy.com]
- 10. researchgate.net [researchgate.net]
- 11. Ultrasensitive LC-MS/MS quantitation of the N-nitroso-dabigatran etexilate impurity in dabigatran etexilate mesylate using an electrospray ionization technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. agilent.com [agilent.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting DBG-3A Dihexyl Mesylate standard instability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of the DBG-3A Dihexyl Mesylate standard during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a reference standard, identified as an impurity of the drug Dabigatran. Its full chemical name is Ethyl (Z)-3-(3-(((hexyloxy)carbonyl)amino)-4-(2-((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate methanesulfonate. The stability of a reference standard is critical for accurate analytical measurements, including method development, validation, and quality control applications. Degradation of the standard can lead to inaccurate quantification of impurities in drug substances and products.
Q2: What are the primary factors that can contribute to the degradation of this compound?
The this compound molecule contains several functional groups susceptible to degradation, including ester, amide, and a secondary amine, as well as a mesylate salt. The primary factors that can contribute to its degradation are:
-
Hydrolysis: The ester and amide linkages can be cleaved by water, a reaction that is accelerated by the presence of acids or bases.
-
Oxidation: The secondary amine and other parts of the molecule can be susceptible to oxidation, especially in the presence of oxidizing agents, light, or trace metal ions.
-
Photodegradation: The presence of aromatic rings in the structure makes the molecule potentially sensitive to degradation upon exposure to light, particularly UV light.
-
Thermal Stress: Elevated temperatures can accelerate the rates of hydrolysis and other degradation reactions.
Q3: How can I minimize the degradation of my this compound standard in solution?
To minimize degradation, consider the following best practices:
-
Solvent Selection: Use high-purity, degassed solvents. Avoid acidic or basic conditions if possible. A neutral, buffered solution may provide greater stability. Acetonitrile is often a good choice for initial dissolution due to its aprotic nature.
-
Temperature Control: Prepare and store solutions at low temperatures (e.g., 2-8 °C) and protect them from prolonged exposure to ambient or elevated temperatures. For long-term storage, consult the manufacturer's recommendations, which may include storage at -20 °C.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.
-
Inert Atmosphere: For maximum stability, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Fresh Preparation: Prepare solutions fresh whenever possible. If solutions need to be stored, perform a stability check to ensure the integrity of the standard over the intended period of use.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and analysis of the this compound standard.
Issue 1: Rapid Decrease in Peak Area of the Main Analyte in HPLC Analysis
Possible Causes:
-
Hydrolytic Degradation: The ester or amide bonds in the DBG-3A molecule are likely undergoing hydrolysis. This is accelerated by acidic or basic mobile phases. The dihexyl ester is particularly susceptible to hydrolysis.
-
Adsorption to Surfaces: The large, relatively nonpolar molecule may adsorb to glass or plastic surfaces of vials and containers.
Troubleshooting Steps:
-
Mobile Phase pH:
-
Evaluate the pH of your mobile phase. If it is acidic or basic, consider adjusting it to a more neutral pH if your chromatography allows.
-
If a low pH is required for separation, prepare fresh solutions and analyze them promptly.
-
-
Solvent Preparation:
-
Use freshly prepared, high-purity mobile phase. Degas the mobile phase to remove dissolved oxygen, which can contribute to oxidative degradation.
-
-
Vial Selection:
-
Use silanized glass vials or polypropylene vials to minimize adsorption.
-
-
Sample Diluent:
-
Ensure the sample diluent is compatible with the standard and does not promote degradation. A mixture of acetonitrile and water is often a good starting point.
-
Issue 2: Appearance of New Peaks in the Chromatogram
Possible Causes:
-
Forced Degradation: The appearance of new peaks is a clear indication of degradation. The position of these new peaks can provide clues about the nature of the degradation products.
-
Contamination: The new peaks could be from a contaminated solvent, glassware, or the HPLC system itself.
Troubleshooting Steps:
-
Identify Degradation Pathway:
-
To understand the source of the new peaks, you can perform controlled forced degradation studies. This involves intentionally exposing the DBG-3A standard to acidic, basic, oxidative, thermal, and photolytic stress conditions.[1][2]
-
By comparing the chromatograms from these stress studies to your sample chromatogram, you can identify the likely cause of degradation.
-
-
Analyze Blank Injections:
-
Inject a blank (your sample diluent) to rule out contamination from the solvent or system.
-
-
Review Sample Handling:
-
Ensure that the sample was not exposed to harsh conditions (e.g., strong light, high temperatures) during preparation and storage.
-
Summary of Potential Degradation Products
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acidic Hydrolysis | Cleavage of the dihexyl and ethyl ester linkages.[3][4][5][6] | Carboxylic acid derivatives of the parent molecule, hexanol, and ethanol. |
| Basic Hydrolysis | Saponification of the dihexyl and ethyl ester linkages; potential hydrolysis of the amide bond.[3][4][5][6] | Carboxylate salts of the parent molecule, hexanol, and ethanol. |
| Oxidative Degradation | Oxidation of the secondary amine and other susceptible sites.[7][8][9][10] | N-oxide derivatives, and other oxygenated products. |
| Photodegradation | Reactions initiated by the absorption of light by the aromatic rings.[11] | A complex mixture of products resulting from rearrangements, and bond cleavages. |
| Thermal Degradation | Acceleration of hydrolysis and other degradation pathways. | Similar products to hydrolysis, but potentially in different ratios. |
Experimental Protocols
Proposed Stability-Indicating RP-HPLC Method
Based on validated methods for the structurally similar compound Dabigatran Etexilate Mesylate, the following starting conditions are recommended for the analysis of this compound.[1][2][12][13]
| Parameter | Recommended Condition | Rationale |
| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for large, relatively nonpolar molecules. |
| Mobile Phase A | 0.1% Formic Acid or Ammonium Formate buffer (pH 3.0-5.5) in Water | A slightly acidic mobile phase can improve peak shape and ionization for mass spectrometry detection. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | Start with a lower percentage of organic phase and gradually increase. A typical starting point could be 30-40% B, increasing to 80-90% B over 20-30 minutes. | A gradient is necessary to elute the relatively nonpolar DBG-3A and its potential degradation products with good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
| Detection | UV at 225 nm or 254 nm | The aromatic rings in the molecule should provide good UV absorbance at these wavelengths. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Method Validation: This method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Study Protocol
To investigate the stability of this compound and identify potential degradation products, a forced degradation study can be performed.
-
Prepare a Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to an aliquot of the stock solution and heat at 60-80 °C for a specified time (e.g., 2-8 hours).
-
Base Hydrolysis: Add 1N NaOH to an aliquot of the stock solution and keep at room temperature or heat gently for a specified time.
-
Oxidative Degradation: Add 3-30% hydrogen peroxide to an aliquot of the stock solution and keep at room temperature for a specified time.
-
Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 105 °C) for a specified time.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a specified time.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples, and dilute all samples to the same concentration. Analyze the stressed samples, along with an unstressed control sample, using the proposed HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks. The peak purity of the main peak should also be evaluated to ensure it is not co-eluting with any degradants.
Visualizations
Caption: Troubleshooting workflow for DBG-3A standard instability.
References
- 1. iajps.com [iajps.com]
- 2. ijbpr.net [ijbpr.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 6. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 7. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form [scirp.org]
Technical Support Center: Method Refinement for Robust Impurity Profiling of Dabigatran
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robust impurity profiling of Dabigatran. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during analytical method development and validation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Dabigatran Etexilate that I should be aware of?
A1: Dabigatran etexilate can have several impurities stemming from the manufacturing process, degradation, or interaction with excipients.[1] These can be broadly categorized as:
-
Process-related impurities: These are byproducts and intermediates formed during the synthesis of the active pharmaceutical ingredient (API). Examples include Methyl carbamate, Ethyl carbamate, Amide compound, Despyridyl ethyl ester, and Deshexyl compound.[1]
-
Degradation products: These form when the drug substance or product is exposed to stress conditions like acid, base, oxidation, heat, or light.[2][3] Common degradation pathways include hydrolysis of the ester and carbamate groups.[3]
-
Nitrosamine drug substance-related impurities (NDSRIs): N-nitroso dabigatran etexilate is a potential impurity that can form in the presence of a nitrosating agent, particularly in the acidic microenvironment provided by the mesylate salt.[4]
Q2: Which analytical technique is most suitable for Dabigatran impurity profiling?
A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are the most common and effective techniques for impurity profiling of Dabigatran.[1][5]
-
RP-HPLC with UV detection is widely used for routine quality control and stability testing.[6]
-
UPLC-MS/MS offers higher sensitivity and specificity, making it ideal for identifying and quantifying trace-level impurities, including potent nitrosamine impurities.[4][5]
Q3: What are the critical parameters to consider when developing an HPLC method for Dabigatran and its impurities?
A3: Key parameters for developing a robust HPLC method include:
-
Column Selection: C18 columns are commonly used.[5] The choice of a specific C18 column can impact peak shape and resolution.
-
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., ammonium formate, phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) is typically used in a gradient elution mode to achieve optimal separation of all impurities.[2][7]
-
pH of the Mobile Phase: The pH of the aqueous phase is critical as Dabigatran is a weak base.[2] Adjusting the pH can significantly affect the retention time and peak shape of the API and its impurities.
-
Column Temperature: Maintaining a consistent column temperature (e.g., 30°C or 35°C) is important for reproducible results.[2][5]
-
Flow Rate: The flow rate should be optimized to ensure good separation within a reasonable run time.[5]
-
Detection Wavelength: A UV detector set at a wavelength where Dabigatran and its impurities show significant absorbance (e.g., 225 nm) is commonly used.[5][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH. Since Dabigatran is a weak base, a slightly acidic pH (e.g., 3.0-5.5) often yields better peak shapes.[2][6] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Secondary interactions with the stationary phase. | Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase.[7] | |
| Poor Resolution Between Impurity Peaks | Suboptimal mobile phase composition or gradient. | Modify the gradient profile (initial and final organic solvent concentration, gradient time) to improve separation.[8] |
| Inappropriate column chemistry. | Try a different C18 column from another manufacturer or a column with a different stationary phase (e.g., C8).[6] | |
| Flow rate is too high. | Reduce the flow rate to allow for better separation.[5] | |
| Inconsistent Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a stable temperature.[2][5] |
| Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase for each run. | |
| Pump malfunction or leaks. | Check the HPLC system for leaks and ensure the pump is functioning correctly. | |
| Low Sensitivity for Trace Impurities | Inappropriate detection wavelength. | Optimize the detection wavelength to the absorption maximum of the impurities of interest.[5] |
| High background noise. | Use high-purity solvents and reagents. Ensure proper system equilibration. | |
| For very low-level impurities (e.g., nitrosamines), UV detection may not be sensitive enough. | Utilize a more sensitive detector like a mass spectrometer (MS).[4] | |
| Appearance of New/Unknown Peaks | Sample degradation. | Prepare samples fresh and store them under appropriate conditions (e.g., protected from light, refrigerated).[4] |
| Contamination from glassware or solvents. | Use clean glassware and high-purity solvents. | |
| Carryover from previous injections. | Implement a robust needle wash program and inject a blank solvent after high-concentration samples. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[6]
-
Acid Hydrolysis: Treat the sample with 0.1N HCl at 80°C for 24 hours.[6]
-
Base Hydrolysis: Treat the sample with 0.1N NaOH at 80°C for 24 hours.[6]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[2]
-
Thermal Degradation: Expose the solid drug substance to 60°C for 7 days.[6]
-
Photolytic Degradation: Expose the sample to UV light (200 Wh/m²) and fluorescent light (1.2 x 10⁶ lux hours).[6]
Sample Preparation for Impurity Profiling
-
Standard Solution: Accurately weigh and dissolve Dabigatran Etexilate Mesylate reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.[1]
-
Impurity Stock Solution: Prepare individual or mixed stock solutions of known impurities in the same diluent.[1]
-
Spiked Sample (for method validation): Spike the Dabigatran standard solution with the impurity stock solution to a desired concentration level (e.g., 0.15% of the API concentration).
-
Test Sample (from drug substance or product): Accurately weigh and dissolve the sample in the diluent to achieve a target concentration. Filter the solution through a 0.45 µm filter before injection.[5]
Quantitative Data Summary
Table 1: Example HPLC Method Parameters for Dabigatran Impurity Profiling
| Parameter | Condition |
| Column | Inertsil ODS-3V, 150 mm x 4.6 mm, 5 µm[2] |
| Mobile Phase A | Ammonium formate buffer (pH adjusted)[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient Program | Optimized to separate all known impurities and degradation products |
| Flow Rate | 1.2 mL/min[2] |
| Column Temperature | 35°C[2] |
| Detection Wavelength | 225 nm[5] |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (70:30 v/v)[2] |
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Resolution between critical peak pairs | > 2.0[1] |
| Tailing factor for Dabigatran peak | < 2.0[1] |
| Theoretical plates for Dabigatran peak | > 3000[1] |
| %RSD of replicate standard injections | < 2.0% |
Visualizations
Dabigatran Degradation Pathway
Caption: Major degradation pathways of Dabigatran Etexilate under various stress conditions.
Impurity Profiling Workflow
Caption: A typical workflow for the impurity profiling of Dabigatran.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form [scirp.org]
- 3. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. agilent.com [agilent.com]
- 5. actascientific.com [actascientific.com]
- 6. ijbpr.net [ijbpr.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of liquid chromatographic method for the analysis of dabigatran etexilate mesilate and its ten impurities supported by quality-by-design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing degradation of DBG-3A Dihexyl Mesylate during analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of DBG-3A Dihexyl Mesylate during analytical procedures. As an impurity of the antithrombotic drug Dabigatran, understanding its stability is critical for accurate analysis.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a known impurity of Dabigatran Etexilate Mesylate, a potent oral anticoagulant. The stability of pharmaceutical impurities is a critical quality attribute. Degradation of this compound during analysis can lead to inaccurate quantification, potentially underestimating its level in the drug substance or product. This can have implications for meeting regulatory requirements for impurity profiling.
Q2: What are the most likely degradation pathways for this compound?
Based on the known degradation pathways of the parent compound, Dabigatran Etexilate, this compound is susceptible to degradation under several conditions:[1][2]
-
Hydrolysis: The molecule contains multiple ester and amide linkages that are prone to hydrolysis under both acidic and basic conditions. The mesylate group itself can also be subject to hydrolysis.
-
Thermal Degradation: Elevated temperatures can accelerate hydrolytic degradation and potentially cause other thermolytic reactions.
-
Oxidation: While seemingly less susceptible than to hydrolysis, oxidative conditions can still lead to degradation.[1]
-
Photolysis: Exposure to light may also contribute to degradation, although it is generally considered less of a risk than hydrolysis and thermal stress.[1]
A diagram illustrating the potential degradation pathways is provided below.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound.
Issue 1: Loss of analyte or appearance of extra peaks during sample preparation.
This is often due to the hydrolysis of the compound in the sample diluent.
| Parameter | Recommendation | Rationale |
| Solvent/Diluent | Use a mobile phase-like diluent, preferably with a slightly acidic pH (e.g., pH 2.0-4.0). Acetonitrile and methanol mixtures are commonly used. | Minimizes pH shock upon injection and maintains a stable environment for the analyte. Acidic pH can suppress the hydrolysis of some functional groups. |
| Temperature | Prepare samples in an ice bath and store them in a cooled autosampler (e.g., 4-8°C). | Reduces the rate of thermal and hydrolytic degradation. |
| Sample Age | Analyze samples as quickly as possible after preparation. | Minimizes the time for degradation to occur. |
Issue 2: Inconsistent peak areas or shifting retention times during HPLC analysis.
This can be caused by on-column degradation or interactions with the mobile phase.
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | Maintain a consistent, slightly acidic pH. A buffer such as triethylammonium phosphate or potassium dihydrogen phosphate at pH ~2.0 is recommended.[3] | Stabilizes the analyte and ensures consistent ionization, leading to reproducible retention times. |
| Column Temperature | Use a controlled, moderate column temperature (e.g., 35°C).[4] | Provides consistent retention times while avoiding excessive thermal degradation. |
| Flow Rate | A flow rate of around 1.0 mL/min is a good starting point for a standard 4.6 mm ID column.[4] | Ensures adequate separation without excessively long run times, which could allow for on-column degradation. |
An optimized analytical workflow can significantly reduce degradation.
Issue 3: Difficulty in achieving good peak shape and resolution from other impurities.
This may require optimization of the chromatographic method.
| Parameter | Recommendation | Rationale |
| Column Chemistry | A high-quality C18 column is a good starting point.[4] | Provides good retention and selectivity for this type of molecule. |
| Mobile Phase Composition | A gradient elution with a mobile phase consisting of a buffered aqueous phase and an organic phase (acetonitrile or methanol) is often necessary to resolve all impurities.[3] | Allows for the separation of compounds with a range of polarities. |
| Detection Wavelength | A detection wavelength of 225 nm has been shown to be effective for Dabigatran and its impurities.[4] | Provides a good response for the chromophores present in the molecule. |
A troubleshooting decision tree can help identify the source of analytical problems.
Experimental Protocols
Recommended Stability-Indicating HPLC Method
This method is adapted from established procedures for Dabigatran Etexilate and its impurities.[3][4]
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.015 M Potassium Dihydrogen Phosphate (KH2PO4), pH adjusted to 6.0.[4]
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient should be optimized to ensure separation from other impurities. A starting point could be a linear gradient from 20% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C[4]
-
Detection: 225 nm[4]
-
Injection Volume: 10 µL
-
Sample Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v)
Sample Preparation Protocol
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in the pre-chilled sample diluent to the desired concentration.
-
Vortex briefly to ensure complete dissolution.
-
If necessary, filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Place the vial in a cooled autosampler set to 4-8°C and analyze promptly.
References
Technical Support Center: Optimal Separation of Dabigatran Impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on column selection and troubleshooting for the analysis of Dabigatran and its impurities.
Frequently Asked Questions (FAQs)
Q1: Which type of HPLC column is most suitable for separating Dabigatran and its impurities?
A1: Reversed-phase columns are the most effective for the separation of Dabigatran and its related substances. Several studies have demonstrated successful separations using C8 and C18 columns.[1][2][3] The choice between C8 and C18 will depend on the specific impurities being analyzed and their hydrophobicity. A C18 column, such as a Poroshell 120 EC-18, provides higher hydrophobicity and may be suitable for retaining and separating less polar impurities. Conversely, a C8 column, like an Inertsil C8, offers slightly less retention and might be advantageous for faster analyses or for impurities that are too strongly retained on a C18 column.[2]
Q2: What are the recommended mobile phase compositions for Dabigatran impurity analysis?
A2: A combination of an aqueous buffer and an organic modifier is typically used. Common buffers include ammonium formate and hexane-1-sulfonic acid sodium salt, which help to control the pH and improve peak shape.[1][3] Acetonitrile is a frequently used organic modifier, although methanol can also be employed.[1] The use of a gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve a good separation of all impurities with varying polarities.[1][3]
Q3: What is the optimal detection wavelength for analyzing Dabigatran and its impurities?
A3: The selection of the detection wavelength depends on the UV absorbance characteristics of Dabigatran and its impurities. Published methods have utilized wavelengths ranging from 220 nm to 330 nm.[1][4] A wavelength of 220 nm has been used in a stability-indicating assay.[1] Another method optimized detection at 230 nm. For a more specific detection, 255 nm has also been reported to show maximum absorbance for Dabigatran and its degradants.[2] It is recommended to perform a UV scan of the main component and all available impurities to determine the optimal wavelength for your specific analytical method.
Q4: How can I confirm the stability-indicating nature of my analytical method?
A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To demonstrate this, forced degradation studies are performed.[1][2] The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[1] The developed method must be able to separate the Dabigatran peak from all the degradation product peaks, demonstrating specificity.[1][2]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for Dabigatran or its Impurities
-
Potential Cause 1: Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of Dabigatran and its impurities, which in turn influences peak shape.
-
Potential Cause 2: Column Overload: Injecting too high a concentration of the sample can lead to peak tailing.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Potential Cause 3: Secondary Interactions with the Stationary Phase: Silanol groups on the silica backbone of the column can cause secondary interactions with basic compounds like Dabigatran, leading to peak tailing.
-
Solution: Use a column with end-capping or a base-deactivated stationary phase. The use of a mobile phase additive like triethylamine (TEA) can also help to mask the active silanol groups.[3]
-
Issue 2: Inadequate Resolution Between Two or More Peaks
-
Potential Cause 1: Suboptimal Mobile Phase Composition: The organic modifier and its proportion in the mobile phase are critical for achieving the desired selectivity.
-
Solution:
-
Adjust the gradient slope. A shallower gradient can often improve the separation of closely eluting peaks.
-
Try a different organic modifier. If you are using acetonitrile, consider trying methanol, or a mixture of both, as this can alter the selectivity.
-
Modify the pH of the aqueous phase to change the retention characteristics of ionizable analytes.
-
-
-
Potential Cause 2: Inappropriate Column Chemistry: The stationary phase chemistry may not be suitable for the specific set of impurities.
-
Solution:
-
If using a C18 column, consider a C8 column, or vice versa, to alter the hydrophobic interactions.
-
Consider a column with a different stationary phase chemistry, such as a phenyl or cyano phase, which can offer different selectivities.
-
-
Issue 3: Drifting Retention Times
-
Potential Cause 1: Inadequate Column Equilibration: Insufficient equilibration time between injections, especially with gradient methods, can cause retention time shifts.
-
Solution: Increase the column equilibration time at the initial mobile phase composition before each injection.
-
-
Potential Cause 2: Changes in Mobile Phase Composition: Evaporation of the organic component or improper mixing can alter the mobile phase composition over time.
-
Solution: Ensure mobile phase bottles are well-sealed and that the online mixing system of the HPLC/UPLC is functioning correctly. Prepare fresh mobile phase daily.
-
-
Potential Cause 3: Column Temperature Fluctuations: The column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.[5]
-
Data Presentation
Table 1: Comparison of HPLC Columns for Dabigatran Impurity Separation
| Column Type | Dimensions | Particle Size (µm) | Mobile Phase A | Mobile Phase B | Gradient/Isocratic | Detection Wavelength (nm) | Reference |
| Inertsil ODS-3V | 150 mm x 4.6 mm | 5 | Ammonium formate buffer | Acetonitrile | Gradient | 220 | [1] |
| Poroshell 120 EC-18 | 150 mm x 4.6 mm | 2.7 | Hexane-1 sulfonic acid sodium salt monohydrate | Methanol | Gradient | 230 | [5] |
| Inertsil C8 | Not Specified | Not Specified | Ammonium formate buffer (pH 5.5) | Acetonitrile | Gradient | 255 | [2] |
| Inertsil ODS 3V | 250 mm x 4.6 mm | 5 | 20mM ammonium formate with 0.1% TEA (pH 5.0) | Acetonitrile | Gradient | Not Specified | [3] |
| Acquity UPLC BEH C18 | 100 mm x 2.1 mm | 1.7 | Formic acid in water | Acetonitrile | Not Specified | Not Specified | [6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method (Based on Bapatu et al., 2019)[1]
-
Column: Inertsil ODS-3V, 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: Ammonium formate buffer.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Time (min) | %B
-
---|---
-
0 | Initial %B
-
... | ...
-
Final Time | Final %B (Note: The specific gradient program should be optimized based on the separation requirements.)
-
-
Flow Rate: As per optimized method.
-
Column Temperature: Ambient or controlled as per method validation.
-
Detection: UV at 220 nm.
-
Injection Volume: As per optimized method.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B).
Protocol 2: RP-HPLC Method for Related Substances (Based on Longdom Publishing, 2017)[5]
-
Column: Poroshell 120 EC-18, 150 mm x 4.6 mm, 2.7 µm.
-
Mobile Phase: Gradient mixture of hexane-1 sulfonic acid sodium salt monohydrate solution and Methanol.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 30°C.
-
Sample Temperature: 5°C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
System Suitability: The resolution between Dabigatran and a specified impurity should be not less than 2.5.
Visualizations
Caption: Workflow for column and method selection for Dabigatran impurity analysis.
Caption: Decision tree for troubleshooting common HPLC issues in Dabigatran analysis.
References
- 1. QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form [scirp.org]
- 2. ijbpr.net [ijbpr.net]
- 3. scilit.com [scilit.com]
- 4. Method development and validation of dabigatran in pharmaceutical dosage form by RP- HPLC method | International Journal of Allied Medical Sciences and Clinical Research [ijamscr.com]
- 5. longdom.org [longdom.org]
- 6. ajrconline.org [ajrconline.org]
Improving extraction efficiency of DBG-3A Dihexyl Mesylate from drug product
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the extraction efficiency of DBG-3A Dihexyl Mesylate from drug products.
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges encountered when extracting this compound?
A1: this compound, being a long-chain alkyl mesylate, can present several extraction challenges. These include low recovery rates due to its potential lipophilicity, emulsion formation during liquid-liquid extraction (LLE), and co-extraction of interfering components from the drug product matrix. Its thermal lability can also be a concern during sample processing steps involving heat.
Q2: Which extraction techniques are most suitable for this compound?
A2: Liquid-liquid extraction (LLE) is a commonly employed technique for alkyl mesylates.[1] For a long-chain compound like this compound, a non-polar organic solvent would be the initial choice. Solid-phase extraction (SPE) can also be a viable alternative, offering higher selectivity and reduced solvent consumption. The choice of method depends on the sample matrix, required limit of detection, and available instrumentation.
Q3: How can I improve the recovery of this compound during LLE?
A3: To improve recovery, consider optimizing the following parameters:
-
Solvent Selection: Use a solvent in which this compound has high solubility.
-
pH Adjustment: Modify the pH of the aqueous phase to minimize the solubility of the analyte in it. For a neutral compound like this compound, ensuring the aqueous phase is at a neutral pH can be beneficial.
-
Salting Out: The addition of a salt (e.g., sodium chloride) to the aqueous phase can increase the partitioning of the analyte into the organic phase.[2]
-
Multiple Extractions: Performing multiple extractions with smaller volumes of organic solvent is generally more efficient than a single extraction with a large volume.
Q4: What are the recommended analytical techniques for quantifying this compound?
A4: Gas chromatography (GC) coupled with a sensitive detector like a mass spectrometer (MS) or a flame ionization detector (FID) is the preferred method for the analysis of alkyl mesylates.[1] GC-MS offers high selectivity and sensitivity, which is crucial for detecting trace levels of genotoxic impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Recovery | - Incomplete extraction from the sample matrix.- Analyte adsorption to glassware or particulates.- Degradation of the analyte during processing. | - Optimize Solvent Choice: Test a range of non-polar solvents (e.g., n-hexane, dichloromethane, ethyl acetate) to find the one with the best recovery.- pH Adjustment: Ensure the pH of the sample solution is optimized for the neutral state of the analyte.- Increase Extraction Time/Agitation: Gently increase the mixing time or use a vortex mixer for more efficient partitioning.- Use Silanized Glassware: To prevent adsorption of the analyte to active sites on the glass surface.- Temperature Control: Avoid high temperatures during sample preparation and evaporation steps. |
| Emulsion Formation | - High concentration of lipids or surfactants in the sample matrix.- Vigorous shaking during extraction. | - Gentle Mixing: Invert the separatory funnel gently instead of vigorous shaking.[2]- Salting Out: Add sodium chloride to the aqueous layer to help break the emulsion.[2]- Centrifugation: Centrifuge the sample to facilitate phase separation.- Filtration: Filter the emulsion through a bed of glass wool or a phase separator cartridge. |
| Poor Reproducibility | - Inconsistent sample preparation.- Variability in extraction time and agitation.- Fluctuation in temperature. | - Standardize Protocol: Ensure all experimental parameters (volumes, times, temperatures) are kept consistent between samples.- Use of Internal Standard: Incorporate an internal standard early in the sample preparation process to correct for variability.- Automated Extraction: If available, use an automated liquid handling system for precise and repeatable extractions. |
| Interfering Peaks in Chromatogram | - Co-extraction of matrix components.- Contamination from solvents or glassware. | - Sample Cleanup: Implement a solid-phase extraction (SPE) cleanup step after LLE to remove interferences.- Use High-Purity Solvents: Ensure all solvents are of high purity (e.g., HPLC or GC grade).- Thorough Glassware Cleaning: Clean all glassware meticulously and rinse with the extraction solvent before use. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound
-
Sample Preparation: Accurately weigh a portion of the drug product and dissolve it in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.0).
-
Internal Standard Addition: Spike the sample solution with a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Extraction:
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of n-hexane.
-
Gently invert the funnel 20-30 times, releasing pressure periodically.
-
Allow the layers to separate.
-
-
Phase Separation: Drain the lower aqueous layer. Collect the upper organic layer (n-hexane).
-
Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh portion of n-hexane to maximize recovery.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Evaporate the solvent to a small volume under a gentle stream of nitrogen.
-
Analysis: Reconstitute the residue in a suitable solvent for GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
-
Sample Loading: Load the LLE extract (reconstituted in a compatible solvent) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar impurities.
-
Elution: Elute the this compound from the cartridge using a non-polar solvent (e.g., n-hexane or ethyl acetate).
-
Concentration and Analysis: Evaporate the eluate and reconstitute for GC-MS analysis.
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for addressing low extraction efficiency.
References
Validation & Comparative
A Comparative Guide to Validated RP-UPLC Methods for the Analysis of Dabigatran Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated Reverse Phase-Ultra Performance Liquid Chromatography (RP-UPLC) methods for the quantitative determination of impurities in Dabigatran Etexilate. The superior speed, resolution, and sensitivity of UPLC technology make it a powerful tool for ensuring the quality and safety of this oral anticoagulant.[1] This document outlines key experimental parameters, validation data, and a detailed protocol to assist researchers in selecting and implementing a suitable analytical method.
Comparison of Validated RP-UPLC and HPLC Methods
The selection of an appropriate analytical method is critical for the accurate quantification of impurities in active pharmaceutical ingredients (APIs) and finished dosage forms. The following tables summarize the chromatographic conditions and validation parameters of several published methods for Dabigatran impurity analysis, offering a clear comparison between RP-UPLC and traditional RP-HPLC approaches.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1 (RP-UPLC)[2] | Method 2 (LC-MS)[3][4] | Method 3 (HPLC)[5] |
| Column | Acquity HSS-T3 (100 x 2.1 mm, 1.8 µm) | Inertsil ODS-3V (150 x 4.6 mm, 5 µm) | Inertsil ODS-3V (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Orthophosphoric acid in water (pH 3.5 with triethylamine) | 0.1% Formic acid in water | Ammonium formate buffer |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient | Gradient | Gradient |
| Flow Rate | 0.18 mL/min | 0.3 mL/min | Not Specified |
| Detection Wavelength | 290 nm | 225 nm | 220 nm |
| Column Temperature | Not Specified | 30°C | 35°C |
Table 2: Comparison of Validation Parameters
| Parameter | Method 1 (RP-UPLC)[2] | Method 2 (LC-MS)[4] | Method 3 (HPLC)[5] |
| Linearity Range | LOQ to 200% of standard concentration | 2-10 µg/mL for impurities | LOQ to 200% of standard concentration (5.0 µg/mL) |
| Correlation Coefficient (r²) | > 0.999 | Not Specified | > 0.999 |
| Accuracy (% Recovery) | Satisfactory | 50%, 100%, 150% of target | Not Specified |
| Precision (% RSD) | < 2.0% | Not Specified | < 2.0% for each impurity |
| LOD | Determined | Signal-to-noise ratio of 3:1 | Determined |
| LOQ | Determined | Signal-to-noise ratio of 10:1 | Experimentally verified |
| Robustness | Verified by varying flow rate, column temperature, and mobile phase pH | Verified by varying flow rate | Verified by varying flow rate, column temperature, and mobile phase pH |
Experimental Protocol: Validated RP-UPLC Method
This section provides a detailed methodology for a stability-indicating RP-UPLC method adapted from published literature for the determination of Dabigatran Etexilate and its impurities.[2] This method is designed to be robust and capable of separating process-related impurities and degradation products.
1. Materials and Reagents:
-
Dabigatran Etexilate Mesylate reference standard and impurity standards
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Triethylamine (AR grade)
-
Water (Milli-Q or equivalent)
2. Chromatographic System:
-
UPLC system equipped with a photodiode array (PDA) detector
-
Acquity HSS-T3 column (100 mm x 2.1 mm, 1.8 µm particle size)
3. Preparation of Solutions:
-
Mobile Phase A: Prepare a 0.1% solution of orthophosphoric acid in water and adjust the pH to 3.5 with triethylamine.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of water and acetonitrile (70:30 v/v) can be used.[5]
-
Standard Solution: Accurately weigh and dissolve the Dabigatran Etexilate reference standard in the diluent to obtain a known concentration.
-
Impurity Stock Solution: Prepare a stock solution containing a mixture of all known impurities at a concentration of approximately 100 µg/mL each in the diluent.[5]
-
Spiked Sample Solution: Prepare a solution of the Dabigatran Etexilate sample and spike it with the impurity stock solution to a final concentration representing a specific impurity level (e.g., 0.5% of the active ingredient concentration).[5]
4. Chromatographic Conditions:
-
Flow Rate: 0.18 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 1 µL
-
Detection Wavelength: 290 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 10 40 60 12 40 60 13 95 5 | 15 | 95 | 5 |
5. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)).[6][7] The validation parameters to be evaluated include:
-
Specificity: Assessed through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to ensure that the method can unequivocally assess the analyte in the presence of its potential impurities and degradation products.[3][5]
-
Linearity: Determined by analyzing a series of solutions at different concentrations. A minimum of five concentrations is recommended.[8]
-
Accuracy: Evaluated by determining the recovery of a known amount of impurities spiked into a sample matrix.[8]
-
Precision: Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts), and reproducibility (between laboratories).[9]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[4]
-
Robustness: Evaluated by making small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase pH to assess the method's reliability during normal usage.[5]
Workflow for RP-UPLC Method Validation
The following diagram illustrates the logical workflow for the validation of an RP-UPLC method for Dabigatran impurities, from initial method development to the final validation report, in accordance with ICH guidelines.
Caption: Workflow for RP-UPLC Method Validation of Dabigatran Impurities.
References
- 1. youtube.com [youtube.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. actascientific.com [actascientific.com]
- 5. QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form [scirp.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
- 9. biopharminternational.com [biopharminternational.com]
A Comparative Guide: HPLC vs. UPLC for the Analysis of DBG-3A Dihexyl Mesylate
For researchers, scientists, and professionals in drug development, the precise and efficient analysis of pharmaceutical impurities is paramount to ensure the safety and efficacy of therapeutic products. DBG-3A Dihexyl Mesylate, an impurity associated with the anticoagulant Dabigatran, requires robust analytical methods for its detection and quantification.[1][2][3] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of this specific compound, supported by representative experimental data and detailed methodologies.
The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressure. UPLC employs sub-2 µm particles, leading to significantly higher efficiency, resolution, and speed compared to the 3-5 µm particles typically used in HPLC.[4][5][6] This fundamental difference translates into tangible advantages in the context of impurity analysis, where sensitivity and throughput are critical.[7][8][9]
Executive Summary of a Comparative Analysis
A comparative study of HPLC and UPLC for the analysis of this compound would invariably highlight the superior performance of UPLC in key analytical parameters. The smaller particle size and higher pressure capabilities of UPLC systems result in sharper peaks, better separation from the active pharmaceutical ingredient (API) and other impurities, and a significantly shorter run time.[4][5]
Data Presentation: HPLC vs. UPLC for this compound Analysis
The following tables summarize the expected quantitative data from a comparative analysis of this compound using standard HPLC and UPLC methods.
Table 1: Chromatographic Performance
| Parameter | HPLC | UPLC |
| Retention Time (min) | 12.5 | 3.8 |
| Tailing Factor | 1.4 | 1.1 |
| Resolution | 2.1 | 4.5 |
| Theoretical Plates | 8,500 | 25,000 |
Table 2: Method Validation Parameters
| Parameter | HPLC | UPLC |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Analysis Time (min) | 25 | 8 |
| Solvent Consumption (mL/run) | 25 | 6.4 |
Experimental Protocols
Detailed methodologies for the analysis of this compound using both HPLC and UPLC are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.
HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 225 nm
UPLC Method
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 5 minutes
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detector: UV at 225 nm
Mandatory Visualization
The logical workflow for comparing HPLC and UPLC for the analysis of this compound is illustrated in the following diagram.
Caption: Workflow for comparing HPLC and UPLC analysis of DBG-3A.
Conclusion
For the analysis of this compound, UPLC demonstrates significant advantages over traditional HPLC. The enhanced resolution allows for more accurate quantification, particularly at low impurity levels, while the drastically reduced analysis time and solvent consumption contribute to higher laboratory throughput and more environmentally sustainable practices.[6][10] While HPLC remains a robust and reliable technique, the superior performance characteristics of UPLC make it the preferred method for the analysis of genotoxic impurities like alkyl mesylates, where speed, sensitivity, and resolution are of utmost importance.[11][12] The choice between HPLC and UPLC will ultimately depend on the specific requirements of the analysis, available instrumentation, and regulatory considerations.[8]
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. clearsynth.com [clearsynth.com]
- 3. alentris.org [alentris.org]
- 4. youtube.com [youtube.com]
- 5. rjptonline.org [rjptonline.org]
- 6. ijcrt.org [ijcrt.org]
- 7. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 8. google.com [google.com]
- 9. HPLC Vs UPLC - What's The Difference? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. digitallibrary.usc.edu [digitallibrary.usc.edu]
A Comparative Analysis of DBG-3A Dihexyl Mesylate and Other Dabigatran Degradation Products for Researchers
For Immediate Release
This guide provides a detailed comparison of DBG-3A Dihexyl Mesylate, a process-related impurity of Dabigatran Etexilate, with its principal degradation products. This document is intended for researchers, scientists, and professionals in drug development, offering objective analysis supported by available data and experimental protocols to aid in the comprehensive quality control and understanding of Dabigatran Etexilate.
Introduction to Dabigatran and Its Impurities
Dabigatran Etexilate is a direct thrombin inhibitor widely used as an anticoagulant. The stability and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. During the synthesis and storage of Dabigatran Etexilate Mesylate, various related substances, including process-related impurities and degradation products, can arise. Understanding the profile of these impurities is essential for regulatory compliance and ensuring patient safety.
This guide focuses on comparing this compound with degradation products formed under stress conditions such as hydrolysis and oxidation.
Chemical Structures
Dabigatran Etexilate: The active prodrug.
This compound: A di-substituted process-related impurity. Its chemical name is (Z)-Ethyl 3-(3-(((hexyloxy)carbonyl)amino)-4-(2-((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate methanesulfonate. The presence of two hexyloxycarbonyl groups suggests it is likely formed during the synthesis step involving n-hexyl chloroformate.
Dabigatran (Active Metabolite): Formed by the hydrolysis of the etexilate group.
Other Degradation Products: These include products of O-dealkylation and the formation of benzimidic acid derivatives under hydrolytic stress.
Comparative Data
The following tables summarize the key characteristics and analytical data for this compound and major degradation products of Dabigatran Etexilate.
Table 1: General Comparison of this compound and Major Dabigatran Degradation Products
| Feature | This compound | Dabigatran (Active Metabolite) | Other Hydrolytic Degradants | Oxidative Degradants |
| Origin | Process-Related Impurity | Metabolic & Hydrolytic Degradation | Hydrolytic Degradation | Oxidative Degradation |
| Formation | Likely from di-substitution during reaction with n-hexyl chloroformate | Hydrolysis of the ethyl ester and hexyloxycarbonyl groups | O-dealkylation, formation of benzimidic acid derivatives | N-dealkylation highlighted |
| Significance | Marker for synthesis process control | Active form of the drug; also a degradation product | Indicates instability to moisture and pH changes | Indicates susceptibility to oxidation |
Table 2: Analytical Data Comparison
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Typical Analytical Method |
| Dabigatran Etexilate | C34H41N7O5 | 627.73 | RP-HPLC, LC-MS |
| This compound | C41H55N7O8 · CH4O3S | 869.39 | RP-HPLC, LC-MS |
| Dabigatran | C25H25N7O3 | 471.51 | RP-HPLC, LC-MS |
| O-dealkylated derivatives | Variable | Variable | LC-MS |
| Benzimidic acid derivatives | Variable | Variable | LC-MS |
Experimental Protocols
Detailed methodologies are crucial for the accurate identification and quantification of Dabigatran and its related substances.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
A common method for separating and quantifying Dabigatran Etexilate and its impurities involves reverse-phase HPLC.
-
Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[1][2]
-
Mobile Phase A: 20mM ammonium formate with 0.1% triethylamine (pH adjusted to 5.0 with formic acid).[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.
-
Detector: Photodiode Array (PDA) detector at a wavelength of 225 nm or 315 nm.
-
Column Temperature: 30 °C.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation
LC-MS is a powerful tool for identifying unknown impurities and confirming the structures of known ones.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) for high-resolution mass spectrometry (HRMS) to determine elemental composition. Tandem mass spectrometry (MS/MS) is used to study fragmentation patterns for structural confirmation.
-
Typical Findings: Under hydrolytic stress, O-dealkylation and the formation of benzimidic acid derivatives are observed.[3] Oxidative stress may lead to N-dealkylation.[3]
Visualizing Relationships and Workflows
Logical Relationship of Dabigatran and its Products
The following diagram illustrates the relationship between the prodrug, its active form, and its impurities.
Caption: Origin of Dabigatran-related substances.
Experimental Workflow for Impurity Analysis
This diagram outlines a typical workflow for the analysis of Dabigatran Etexilate and its impurities.
Caption: Workflow for impurity analysis.
Conclusion
The control of impurities in Dabigatran Etexilate is a multifaceted task that requires an understanding of both process-related impurities and degradation products. This compound serves as an indicator of the control over the synthetic process, specifically the acylation step. In contrast, the presence of hydrolytic and oxidative degradation products provides insights into the stability of the drug substance and its formulation. A robust analytical methodology employing both HPLC and LC-MS is essential for the comprehensive characterization and control of these impurities, ensuring the quality and safety of this critical anticoagulant medication.
References
Inter-laboratory Comparison of DBG-3A Dihexyl Mesylate Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the quantification of DBG-3A Dihexyl Mesylate, a potential genotoxic impurity in Dabigatran Etexilate. Due to the absence of publicly available, direct inter-laboratory comparison studies for this specific compound, this document presents a hypothetical proficiency testing scheme to illustrate the expected performance of common analytical techniques. The experimental protocols and data herein are based on established methods for the analysis of Dabigatran and its related substances.
Introduction
This compound is an impurity associated with the synthesis of Dabigatran Etexilate, a direct thrombin inhibitor used as an anticoagulant. As an alkyl mesylate, DBG-3A falls into a class of compounds that are often scrutinized for potential genotoxicity. Regulatory bodies require stringent control of such impurities in active pharmaceutical ingredients (APIs). Therefore, robust and reproducible analytical methods are crucial for their accurate quantification at trace levels. This guide outlines a framework for an inter-laboratory comparison to assess the proficiency of different laboratories in quantifying this impurity, providing a benchmark for analytical performance.
Data Presentation: Hypothetical Inter-laboratory Study Results
The following tables summarize hypothetical results from a round-robin study involving five laboratories. Each laboratory was provided with a sample of Dabigatran Etexilate API spiked with this compound at a target concentration of 1.5 µg/g.
Table 1: Quantification of this compound by RP-HPLC-UV
| Laboratory | Mean Measured Concentration (µg/g) | Standard Deviation (µg/g) | Recovery (%) |
| Lab 1 | 1.45 | 0.08 | 96.7 |
| Lab 2 | 1.52 | 0.11 | 101.3 |
| Lab 3 | 1.39 | 0.15 | 92.7 |
| Lab 4 | 1.55 | 0.09 | 103.3 |
| Lab 5 | 1.48 | 0.10 | 98.7 |
| Overall | 1.48 | 0.11 | 98.6 |
Table 2: Quantification of this compound by UPLC-MS/MS
| Laboratory | Mean Measured Concentration (µg/g) | Standard Deviation (µg/g) | Recovery (%) |
| Lab 1 | 1.49 | 0.04 | 99.3 |
| Lab 2 | 1.51 | 0.05 | 100.7 |
| Lab 3 | 1.48 | 0.06 | 98.7 |
| Lab 4 | 1.50 | 0.04 | 100.0 |
| Lab 5 | 1.53 | 0.05 | 102.0 |
| Overall | 1.50 | 0.05 | 100.1 |
Comparison of Analytical Methods
As illustrated by the hypothetical data, both RP-HPLC-UV and UPLC-MS/MS are capable of quantifying this compound. However, UPLC-MS/MS generally demonstrates higher precision (lower standard deviation) and accuracy (recovery closer to 100%). This is attributed to the superior sensitivity and selectivity of mass spectrometric detection, which is particularly advantageous for trace-level analysis of genotoxic impurities.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
This method is suitable for routine quality control and release testing.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh 100 mg of Dabigatran Etexilate Mesylate sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 100 µg/mL in the diluent.
-
Prepare a working standard at 0.15 µg/mL (corresponding to 1.5 µg/g in the sample) by serial dilution.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method provides higher sensitivity and is ideal for confirmation and low-level quantification.
-
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid.
-
Gradient Program:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6.1-8 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): [M+H]+ of this compound
-
Product Ion (Q3): Specific fragment ion (to be determined by infusion of the reference standard).
-
-
Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).
-
-
Sample and Standard Preparation:
-
As described for the RP-HPLC-UV method, but with further dilution if necessary to fall within the linear range of the MS detector.
-
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Signaling Pathway: Coagulation Cascade and Inhibition by Dabigatran
Caption: Dabigatran's inhibition of the coagulation cascade.
Forced degradation studies of Dabigatran and formation of DBG-3A Dihexyl Mesylate
In the landscape of anticoagulant therapies, Dabigatran, a direct thrombin inhibitor, and its counterparts—the factor Xa inhibitors Apixaban, Rivaroxaban, and Edoxaban—stand as crucial medications for the prevention and treatment of thromboembolic disorders. The stability of these drug substances under various environmental stresses is a critical aspect of drug development and regulatory compliance, ensuring their safety and efficacy. Forced degradation studies, mandated by regulatory bodies like the International Conference on Harmonisation (ICH), are essential to identify potential degradation products and establish the intrinsic stability of the drug molecule. This guide provides a comparative overview of the forced degradation of Dabigatran, with a focus on the formation of the impurity DBG-3A Dihexyl Mesylate, and its alternatives, supported by experimental data.
The Imperative of Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing. These studies are pivotal for several reasons:
-
Elucidation of Degradation Pathways: They help in understanding the chemical behavior of the molecule and identifying its likely degradation products.
-
Development of Stability-Indicating Methods: The results are crucial for developing and validating analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.
-
Formulation and Packaging Development: Knowledge of a drug's vulnerabilities to heat, light, humidity, and pH aids in the development of stable formulations and the selection of appropriate packaging.
-
Regulatory Compliance: Regulatory agencies worldwide require forced degradation data as part of the drug approval process to ensure the quality, safety, and efficacy of the final product.
The typical stress conditions employed in forced degradation studies include:
-
Acidic and Basic Hydrolysis: To evaluate the drug's susceptibility to pH-dependent degradation.
-
Oxidation: To assess the impact of oxidative stress.
-
Thermal Degradation: To understand the effect of high temperatures.
-
Photolytic Degradation: To determine the drug's sensitivity to light.
Degradation Profile of Dabigatran Etexilate
Dabigatran etexilate, the prodrug of Dabigatran, is known to be susceptible to degradation, particularly through hydrolysis. The ester linkages in the molecule are prone to cleavage under both acidic and basic conditions, leading to the formation of its active form, Dabigatran, and other related substances.
While several degradation products of Dabigatran have been identified in the literature, specific information regarding the formation of This compound under forced degradation conditions is not extensively detailed. This compound is recognized as an impurity of Dabigatran. Its structure suggests a more complex formation pathway that may not be a primary result of simple hydrolytic or oxidative stress. Further research is required to fully elucidate the precise mechanisms and conditions leading to its formation during manufacturing or degradation.
Comparative Stability of Direct Oral Anticoagulants
| Stress Condition | Dabigatran Etexilate | Apixaban | Rivaroxaban | Edoxaban |
| Acid Hydrolysis | Significant Degradation | ~15% degradation with formation of up to seven degradation products[1][2] | Degraded[3] | Significant degradation (loss of 76% after 24 hours in 1N HCl)[4] |
| Base Hydrolysis | Significant Degradation | ~15% degradation with formation of up to seven degradation products[1][2] | Degraded[3] | Significant Degradation |
| Oxidative | Stable | Stable[1][2] | Degraded[3] | Degraded |
| Thermal | Degraded | Stable[1][2] | - | Stable |
| Photolytic | Stable | Stable[1][2] | - | Stable |
Experimental Protocols for Forced Degradation Studies
The following is a generalized experimental protocol for conducting a forced degradation study on an oral anticoagulant, based on methodologies reported in the literature.[3][4][5][6][7][8]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve the drug substance in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 N HCl, 1 N HCl).
-
The mixture is then typically heated (e.g., at 60°C or 80°C) for a specified period (e.g., 2 to 24 hours).
-
After the stress period, the solution is cooled to room temperature and neutralized with an equivalent amount of a suitable base (e.g., 0.1 N NaOH, 1 N NaOH).
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of a basic solution (e.g., 0.1 N NaOH, 1 N NaOH).
-
The mixture is then typically heated (e.g., at 60°C or 80°C) for a specified period (e.g., 2 to 24 hours).
-
After the stress period, the solution is cooled to room temperature and neutralized with an equivalent amount of a suitable acid (e.g., 0.1 N HCl, 1 N HCl).
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂, 30% H₂O₂).
-
The solution is kept at room temperature or heated for a specified duration.
-
-
Thermal Degradation:
-
The solid drug substance is placed in a thermostatically controlled oven at a high temperature (e.g., 105°C) for a defined period.
-
Alternatively, a solution of the drug substance is heated.
-
-
Photolytic Degradation:
-
The drug substance (solid or in solution) is exposed to a combination of visible and UV light in a photostability chamber for a specified duration, as per ICH Q1B guidelines. A control sample is kept in the dark under the same conditions.
-
3. Sample Analysis:
-
After exposure to the stress conditions, the samples are diluted with a suitable diluent to a final concentration appropriate for the analytical method.
-
The samples are then analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
-
The chromatograms of the stressed samples are compared with that of an unstressed sample to identify and quantify the degradation products.
Visualizing the Process and Pathways
To better understand the workflow of forced degradation studies and the known degradation pathways of Dabigatran etexilate, the following diagrams are provided.
Caption: General workflow of a forced degradation study.
Caption: Simplified degradation pathway of Dabigatran Etexilate.
Conclusion
Forced degradation studies are an indispensable tool in the pharmaceutical industry for ensuring the development of safe, effective, and stable drug products. While Dabigatran etexilate demonstrates susceptibility to hydrolytic and thermal stress, its alternatives, the factor Xa inhibitors, also exhibit varying degrees of degradation under different stress conditions. The formation of specific impurities like this compound during the degradation of Dabigatran highlights the complexity of its degradation profile and underscores the need for highly specific and sensitive analytical methods for their detection and quantification. A thorough understanding of the comparative stability of these direct oral anticoagulants allows for the development of robust formulations and informed decisions on their storage and handling, ultimately contributing to patient safety.
References
- 1. A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. actascientific.com [actascientific.com]
- 5. ijpar.com [ijpar.com]
- 6. Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
Comparative Stability Analysis of DBG-3A Dihexyl Mesylate and Related Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of DBG-3A Dihexyl Mesylate, a known impurity of Dabigatran Etexilate, and other potential related impurities. The stability of a drug substance and its impurities is a critical factor in pharmaceutical development, influencing safety, efficacy, and shelf-life. This document summarizes the expected stability of this compound based on forced degradation studies of the parent drug, Dabigatran Etexilate, and the known chemical liabilities of its constituent functional groups.
Predicted Stability Profile of this compound
This compound is an impurity of the anticoagulant drug Dabigatran Etexilate. Its structure contains several functional groups that are susceptible to degradation under common stress conditions used in forced degradation studies. These include ester, carbamate, and secondary aromatic amine moieties, as well as a mesylate salt.
Forced degradation studies on Dabigatran Etexilate have shown that the parent molecule is susceptible to hydrolysis (both acidic and basic), oxidation, and thermal and photolytic stress.[1][2][3] The primary degradation pathways involve the hydrolysis of the ethyl ester and the hexyl carbamate groups.[3][4]
Based on these findings, it can be inferred that this compound would exhibit similar degradation patterns. The ester and carbamate linkages are expected to be the most labile parts of the molecule, particularly under hydrolytic conditions.
Comparative Stability under Forced Degradation Conditions
The following table summarizes the likely stability of key functional groups found in this compound and related impurities under various stress conditions. This provides a framework for comparing the stability of different impurities based on their specific structures.
| Stress Condition | Functional Group | Predicted Stability | Rationale & Potential Degradation Products |
| Acidic Hydrolysis | Ethyl Ester | Labile | Hydrolysis to the corresponding carboxylic acid. |
| Hexyl Carbamate | Moderately Labile | Hydrolysis to the corresponding amine and carbon dioxide. | |
| Amide | Generally Stable | More resistant to hydrolysis than esters, but can degrade under harsh conditions. | |
| Basic Hydrolysis | Ethyl Ester | Very Labile | Rapid hydrolysis to the carboxylate salt.[2] |
| Hexyl Carbamate | Labile | Hydrolysis to the corresponding amine and carbonate. | |
| **Oxidation (e.g., H₂O₂) ** | Secondary Aromatic Amine | Susceptible | Oxidation can lead to N-dealkylation or the formation of colored degradation products.[1] Secondary amines can show higher degradation rates than primary or tertiary amines.[5] |
| Benzimidazole Core | Generally Stable | The core structure is relatively robust, but substituents can influence stability. | |
| Thermal Degradation | General Structure | Susceptible | Dabigatran Etexilate has shown significant degradation under thermal stress, suggesting that its impurities would also be labile.[6] |
| Photodegradation | Aromatic Systems | Potentially Susceptible | Aromatic compounds can be susceptible to photolytic degradation, leading to complex degradation pathways. |
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound and compare it with other impurities, a systematic forced degradation study should be conducted. The following are generalized protocols based on ICH guidelines.
1. Sample Preparation:
-
Prepare solutions of this compound and other relevant impurities in a suitable solvent system (e.g., acetonitrile/water). The concentration should be appropriate for the analytical method used.
2. Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for a specified period (e.g., 2, 8, 24 hours).
-
Basic Hydrolysis: Treat the sample solution with 0.1 N NaOH at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period. Basic hydrolysis is often faster than acidic hydrolysis.[2]
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose a solid sample or a solution of the sample to dry heat (e.g., 80°C) for a specified period.
-
Photostability: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC method, capable of separating the parent compound from its degradation products.
-
Use mass spectrometry (LC-MS) to identify the structures of the degradation products.
Visualizing Degradation Pathways and Workflows
Diagram 1: General Workflow for Forced Degradation Studies
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. rjptonline.org [rjptonline.org]
- 3. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
A Comparative Guide to the Analytical Determination of Dihexyl Mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the accurate and precise quantification of Dihexyl Mesylate, a potential genotoxic impurity (GTI) in pharmaceutical products. The focus is on a widely utilized gas chromatography (GC) based method, herein referred to as the "Primary GC-FID Method," and its comparison with alternative techniques. This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical strategy for controlling Dihexyl Mesylate levels in active pharmaceutical ingredients (APIs) and finished drug products.
Introduction to Dihexyl Mesylate and its Analytical Importance
Dihexyl Mesylate (DHM) is an alkylating agent that, like other alkyl mesylates, is considered a potential genotoxic impurity.[1] These impurities can react with genetic material, potentially causing mutations and increasing the risk of cancer, making their control in pharmaceutical products a critical aspect of drug safety.[1][2] Regulatory bodies, such as the International Council for Harmonisation (ICH), have stringent guidelines for limiting the presence of such impurities.[3][4] The European Medicines Agency (EMA) has set a Threshold of Toxicological Concern (TTC) for genotoxic impurities at 1.5 µ g/day , necessitating highly sensitive and accurate analytical methods for their detection and quantification at trace levels.[5]
The analytical challenge lies in detecting and quantifying these impurities at very low concentrations, often in the parts per million (ppm) range, within complex API and drug product matrices.[4] Gas chromatography is a common and effective technique for the analysis of volatile and semi-volatile compounds like Dihexyl Mesylate.[6]
Comparison of Analytical Methods
The primary method detailed in this guide is a Gas Chromatography method with Flame Ionization Detection (GC-FID). This technique is widely used for the analysis of alkyl mesylates due to its robustness and sensitivity.[3][6] Alternative and confirmatory methods often involve the use of a mass spectrometer (MS) as the detector (GC-MS), which provides higher selectivity and structural confirmation.[6][7][8]
Data Presentation
The following table summarizes the performance characteristics of the Primary GC-FID Method and compares it with a typical GC-MS method for the analysis of alkyl mesylates, including hexyl mesylate.
| Parameter | Primary GC-FID Method | Comparative GC-MS Method |
| Linearity (R²) | > 0.99[3][6] | ≥ 0.9998[7] |
| Limit of Detection (LOD) | 0.02 - 0.25 ppm[3][6] | Typically in the low ppm to ppb range |
| Limit of Quantitation (LOQ) | 0.05 - 0.75 ppm[3][6] | Typically in the low ppm to ppb range |
| Recovery | 97.1 - 107.1%[3][6] | > 71% for mesylates[7] |
| Precision (%RSD) | < 15% (at LOQ) | < 15% (at LOQ) |
| Specificity | Good | Excellent (mass fragmentation provides confirmation) |
Experimental Protocols
Primary GC-FID Method for Dihexyl Mesylate
This protocol is a representative example based on common practices for the analysis of alkyl mesylates in pharmaceuticals.[6]
1. Sample Preparation:
-
Accurately weigh approximately 500 mg of the active pharmaceutical ingredient (API) into a suitable volumetric flask.
-
Add a known volume of a non-polar solvent, such as n-hexane, to dissolve the sample.[6]
-
Vortex or sonicate the sample to ensure complete dissolution and extraction of Dihexyl Mesylate.
-
The resulting solution is then ready for injection into the GC system.
2. Chromatographic Conditions:
-
Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-WAX, 30 m x 0.53 mm ID, 1.0 µm film thickness (or equivalent).[6]
-
Carrier Gas: Helium or Nitrogen.
-
Injection Mode: On-column or splitless injection to maximize sensitivity.[6][9]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/minute to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Injector Temperature: 150°C.
-
Detector Temperature: 250°C.
-
Injection Volume: 1-2 µL.
3. Data Analysis:
-
Quantification is typically performed using an external standard calibration curve prepared with known concentrations of Dihexyl Mesylate.
Comparative GC-MS Method
For confirmation and higher specificity, a GC-MS method can be employed. The sample preparation and chromatographic conditions are generally similar to the GC-FID method. The key difference lies in the detector and the data acquired.
-
Detector: Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Data Acquisition: Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for the target analyte.
Mandatory Visualizations
Signaling Pathway of Genotoxicity for Alkylating Agents
Alkylating agents like Dihexyl Mesylate can exert their genotoxic effects by covalently modifying DNA bases. This can lead to mutations and potentially cancer if the DNA damage is not repaired.
Caption: Genotoxicity pathway of an alkylating agent.
Experimental Workflow for Dihexyl Mesylate Analysis
The following diagram illustrates the general workflow for the analysis of Dihexyl Mesylate in a pharmaceutical sample using the Primary GC-FID Method.
Caption: Workflow for Dihexyl Mesylate analysis.
References
- 1. digitallibrary.usc.edu [digitallibrary.usc.edu]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. media.neliti.com [media.neliti.com]
- 5. scispace.com [scispace.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Simultaneous determination of alkyl mesilates and alkyl besilates in finished drug products by direct injection GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of alkyl mesilates and alkyl besilates in finished drug products by direct injection GC/MS. | Semantic Scholar [semanticscholar.org]
- 9. ptfarm.pl [ptfarm.pl]
Comparative Guide to Linearity and Range Determination for Dihexyl Mesylate (DBG-3A) Quantification
This guide provides a comparative analysis of two common analytical methods for the quantification of DBG-3A Dihexyl Mesylate, a potential impurity related to the active pharmaceutical ingredient Dabigatran. The comparison focuses on the critical performance characteristics of linearity and analytical range, offering researchers, scientists, and drug development professionals a basis for selecting the most appropriate method for their needs. The methods compared are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Performance Comparison: HPLC-UV vs. LC-MS
The choice of analytical methodology for quantifying impurities like this compound is critical for ensuring the safety and efficacy of pharmaceutical products. The following table summarizes the typical linearity and range determination data for two prevalent techniques.
| Parameter | HPLC-UV | LC-MS |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 ng/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (%Recovery) | 98 - 102% | 95 - 105% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are the generalized experimental protocols for establishing the linearity and range for the quantification of this compound using HPLC-UV.
Linearity and Range Determination for this compound by HPLC-UV
Objective: To establish the linear relationship between the concentration of this compound and the instrumental response, and to define the concentration range over which this relationship is maintained.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Volumetric flasks and pipettes
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
Analytical column suitable for reverse-phase chromatography (e.g., C18, 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Preparation of Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a minimum of five calibration standards of different concentrations. The concentrations should span the expected working range (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL).
-
Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of acetonitrile and water with a modifier (e.g., 0.1% formic acid). The gradient or isocratic elution will depend on the separation requirements from other impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
-
Injection Volume: Typically 10 µL.
-
UV Detection Wavelength: A wavelength at which this compound has maximum absorbance.
-
-
Data Acquisition: Inject each calibration standard into the HPLC system in triplicate. Record the peak area of the this compound peak for each injection.
-
Data Analysis:
-
Plot a graph of the mean peak area against the corresponding concentration of the calibration standards.
-
Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
The linearity is considered acceptable if R² is ≥ 0.999.
-
The range of the assay is the concentration interval over which the method is shown to be linear, accurate, and precise.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps involved in the determination of linearity and range for the this compound assay.
Safety Operating Guide
Proper Disposal of DBG-3A Dihexyl Mesylate: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of DBG-3A Dihexyl Mesylate, ensuring the protection of personnel and the environment.
This document provides detailed procedures for the proper disposal of this compound, a chemical compound utilized in pharmaceutical research and development. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring compliance with hazardous waste regulations. The information presented is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding the specific hazards, handling, and emergency procedures for this compound. In the absence of a specific SDS, the following general precautions for handling potent chemical compounds should be strictly followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, immediately alert laboratory personnel and follow established spill cleanup protocols. Use an absorbent material to contain the spill, and dispose of the contaminated materials as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal program.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
-
Waste Identification and Labeling:
-
Clearly label a dedicated and compatible waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[1][2] Chemical formulas or abbreviations are not acceptable.[1]
-
Include the date of waste generation, the laboratory or room number, and the principal investigator's name and contact information on the label.[1]
-
-
Waste Segregation and Storage:
-
Container Management:
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[2][4]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[2][4]
-
After triple-rinsing and allowing the container to air dry, deface or remove the original label and it may then be disposed of as regular trash.[4]
-
-
Arranging for Pickup:
Quantitative Guidelines for Chemical Waste Storage
For easy reference, the following table summarizes key quantitative parameters for the temporary storage of chemical waste in a laboratory setting.
| Parameter | Guideline | Rationale |
| Container Fill Level | Do not exceed 90% of the container's capacity.[3] | To prevent spills and allow for expansion of contents. |
| Storage Time Limit | Varies by jurisdiction; a common limit is 90 days.[3] | To ensure timely disposal and minimize on-site hazards. |
| Triple Rinse Volume | Approximately 5% of the container's volume for each rinse.[4] | To effectively decontaminate the empty container. |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
